L-Arginine monohydrate
Description
Fundamental Biological Significance of L-Arginine in Biological Systems
L-arginine is a multifaceted amino acid with profound importance in the metabolism and function of living organisms. nih.gov It serves as a crucial precursor for the synthesis of proteins and a variety of other biologically significant molecules. nih.gov One of its most notable roles is as the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO). portlandpress.comnih.gov Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including the regulation of vascular tone and blood pressure. portlandpress.comwikipedia.org
Beyond its role in NO synthesis, L-arginine is a key intermediate in the urea (B33335) cycle, a metabolic pathway that facilitates the removal of ammonia (B1221849) from the body. nih.govresearchgate.net It is also a precursor for the synthesis of other important compounds such as creatine (B1669601), which is vital for energy metabolism in muscle, and polyamines, which are involved in cell growth and proliferation. wikipedia.orgresearchgate.net Furthermore, L-arginine contributes to the synthesis of proline and glutamate (B1630785). researchgate.net
The biological importance of L-arginine extends to its involvement in immune function, wound healing, and hormone release. wikipedia.org For instance, it is necessary for the proper function of T-cells, a type of white blood cell central to the adaptive immune response. wikipedia.org
The metabolic versatility of L-arginine is highlighted by its numerous interconnected pathways. The two primary competitive pathways for L-arginine utilization are its conversion to L-ornithine and urea by arginase enzymes, and its conversion to L-citrulline and nitric oxide by nitric oxide synthases. mdpi.comnih.gov The balance between these pathways is tightly regulated and can be influenced by various physiological and pathological conditions.
Table 1: Key Biological Roles and Metabolic Products of L-Arginine
| Biological Role | Key Metabolic Product(s) | Significance |
| Nitric Oxide Synthesis | Nitric Oxide (NO), L-Citrulline | Vasodilation, neurotransmission, immune response. portlandpress.comwikipedia.org |
| Urea Cycle | Urea, L-Ornithine | Detoxification of ammonia. nih.govresearchgate.net |
| Creatine Synthesis | Creatine | Energy storage in muscle and brain. wikipedia.orgresearchgate.net |
| Polyamine Synthesis | Polyamines (via ornithine) | Cell growth, differentiation, and proliferation. researchgate.net |
| Protein Synthesis | Building block for proteins | Structural and functional roles in all cells. nih.gov |
| Immune Function | - | Essential for T-cell function. wikipedia.org |
Historical and Contemporary Academic Research Perspectives on L-Arginine Compounds
The scientific journey of L-arginine began in 1886 when it was first isolated from lupin seedlings. biocrates.com Its structure was confirmed in 1910, and by the 1930s, its role in the urea cycle was being unraveled, marking a significant milestone in understanding its metabolic importance. biocrates.com
A paradigm shift in L-arginine research occurred in the late 1980s with the discovery that it is the physiological precursor for nitric oxide. portlandpress.comahajournals.org This finding opened up a vast new area of investigation, leading to an explosion of research into the L-arginine-nitric oxide pathway and its implications for cardiovascular health and disease. portlandpress.comannualreviews.org Early clinical studies in the 1990s demonstrated that L-arginine supplementation could improve endothelial function in individuals with hypercholesterolemia and atherosclerosis. ahajournals.org
Contemporary academic research continues to explore the multifaceted roles of L-arginine and its derivatives. Current investigations delve into its potential therapeutic applications in a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome. researchgate.netnih.gov Researchers are also examining the intricate regulation of L-arginine metabolic pathways and how their dysregulation contributes to disease. mdpi.com For example, recent studies have focused on the role of altered L-arginine metabolism in cancer, viewing it as a potential target for therapy and diagnosis. mdpi.com
Table 2: Physicochemical Properties of L-Arginine Monohydrate
| Property | Value |
| Molecular Formula | C6H16N4O3 |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate |
| CAS Number | 81200-79-5 |
| Data sourced from PubChem CID 57448088 nih.gov |
Structure
2D Structure
Properties
CAS No. |
681277-17-8 |
|---|---|
Molecular Formula |
C6H16N4O3 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t4-;/m0./s1 |
InChI Key |
JVDHWXLTNDKLIZ-WCCKRBBISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.O |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of L Arginine
Endogenous Biosynthesis Mechanisms of L-Arginine
The body's ability to synthesize L-arginine, known as endogenous biosynthesis, is critical for maintaining adequate levels, particularly during periods of growth or physiological stress. This synthesis occurs through complex and coordinated processes in both mammalian cells and various microorganisms.
In mammals, the primary pathway for de novo L-arginine synthesis is a sophisticated inter-organ process known as the intestinal-renal axis. nih.govnih.govresearchgate.net This axis involves the coordinated metabolic activities of the small intestine and the kidneys. nih.govresearchgate.net The process begins in the enterocytes of the small intestine, where precursors such as glutamine, glutamate (B1630785), and proline are converted to L-citrulline. researchgate.netbenthamopenarchives.comnih.gov This newly synthesized L-citrulline is then released into the bloodstream, bypasses the liver, and is taken up by the proximal tubules of the kidneys. researchgate.net
Within the kidney cells, L-citrulline is converted to L-arginine through a two-step enzymatic process. First, the enzyme argininosuccinate (B1211890) synthase (ASS) catalyzes the condensation of L-citrulline and aspartate to form argininosuccinate. nih.govnih.gov Subsequently, argininosuccinate lyase (ASL) cleaves argininosuccinate to yield L-arginine and fumarate. nih.govnih.gov The L-arginine produced is then released back into the circulation for use by various tissues throughout the body. nih.gov While the intestinal-renal axis is the predominant source of endogenous L-arginine, some level of L-arginine recycling from L-citrulline can occur in other cell types that express ASS and ASL. nih.gov
Key Enzymes in the Intestinal-Renal Axis of L-Arginine Synthesis
| Enzyme | Location | Function | Precursor(s) | Product(s) |
|---|---|---|---|---|
| Pyrroline-5-Carboxylate (P5C) Synthase | Small Intestine | Key regulatory enzyme in the conversion of glutamate to citrulline. nih.gov | Glutamate | Pyrroline-5-Carboxylate |
| Ornithine Transcarbamylase (OTC) | Small Intestine (Mitochondria) | Catalyzes the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403). nih.govnews-medical.net | Ornithine, Carbamoyl Phosphate | L-Citrulline |
| Argininosuccinate Synthase (ASS) | Kidney (Proximal Tubules) | Converts citrulline to argininosuccinate. nih.govresearchgate.net | L-Citrulline, Aspartate | Argininosuccinate |
Certain microorganisms, such as Corynebacterium glutamicum and Escherichia coli, are utilized for the industrial production of L-arginine through fermentation. diva-portal.orgresearchgate.net These bacteria synthesize L-arginine from precursors derived from central carbon metabolism, primarily the tricarboxylic acid (TCA) cycle. The biosynthesis of L-arginine in these microbes starts with L-glutamate. youtube.com In C. glutamicum, the synthesis pathway involves a series of enzymatic reactions that convert L-glutamate to L-ornithine, which is then further metabolized to L-arginine. researchgate.netnih.gov
Metabolic engineering strategies are often employed to enhance L-arginine production in these microorganisms. These strategies include the overexpression of key biosynthetic genes, such as those in the arg operon, and the deletion or modification of genes that control feedback inhibition to overcome the natural regulatory mechanisms of the cell. nih.govrepec.org For instance, in E. coli, the ArgB enzyme is natively insensitive to L-arginine, a trait that can be exploited to increase production. nih.gov In C. glutamicum, replacing the native argB gene with its E. coli counterpart has been shown to significantly boost L-arginine and L-citrulline production. nih.gov
Comparison of L-Arginine Biosynthesis in C. glutamicum and E. coli
| Feature | Corynebacterium glutamicum | Escherichia coli |
|---|---|---|
| Starting Precursor | L-Glutamate | L-Glutamate |
| Key Intermediate | L-Ornithine | L-Ornithine |
| Regulatory Mechanisms | Subject to feedback inhibition by L-arginine. | Feedback control occurs at the ArgA enzyme; ArgB is insensitive to L-arginine. nih.gov |
| Metabolic Engineering Focus | Overcoming feedback inhibition, optimizing precursor supply. repec.org | Stepwise mutation of key genes in the biosynthesis pathway. diva-portal.org |
Major Catabolic and Anabolic Fates of L-Arginine
Once synthesized or obtained from the diet, L-arginine serves as a substrate for several critical metabolic pathways, leading to the formation of molecules with diverse physiological functions.
The nitric oxide synthase (NOS) pathway is a crucial route for L-arginine metabolism, resulting in the production of nitric oxide (NO), a vital signaling molecule. wikipedia.orgnih.gov There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). nih.govsigmaaldrich.com All three isoforms catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline. wikipedia.org This reaction requires molecular oxygen and several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763). nih.govsigmaaldrich.com
NO plays a critical role in a wide range of physiological processes, including the modulation of vascular tone, neurotransmission, and immune responses. wikipedia.orgnih.gov For example, eNOS-derived NO is a potent vasodilator that helps regulate blood pressure, while iNOS produces larger amounts of NO in response to immunological stimuli to aid in host defense. nih.gov
The arginase pathway represents a significant catabolic fate for L-arginine, where the enzyme arginase hydrolyzes L-arginine into L-ornithine and urea (B33335). nih.govresearchgate.net There are two isoforms of arginase: Arginase I, which is predominantly found in the cytoplasm of liver cells and is a key component of the urea cycle, and Arginase II, which is located in the mitochondria of various tissues and is involved in regulating L-arginine levels for other metabolic pathways. embopress.orgnih.gov
The primary function of the urea cycle is to detoxify ammonia (B1221849), a toxic byproduct of amino acid metabolism, by converting it into urea for excretion by the kidneys. news-medical.netembopress.org In this cycle, the L-ornithine produced from L-arginine is recycled to continue the process. news-medical.net The arginase pathway also provides L-ornithine as a precursor for the synthesis of other important molecules. nih.gov
L-arginine is an indirect precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). researchgate.netnih.gov This pathway begins with the conversion of L-arginine to L-ornithine by arginase. nih.govresearchgate.net L-ornithine is then decarboxylated by the enzyme ornithine decarboxylase (ODC) to form putrescine. researchgate.netyoutube.com Putrescine can be further converted to spermidine and spermine through the addition of aminopropyl groups. youtube.comnih.gov Polyamines are essential for cell proliferation, differentiation, and tissue development. researchgate.netnih.gov
An alternative route for putrescine synthesis from L-arginine involves the enzyme arginine decarboxylase (ADC), which converts L-arginine to agmatine (B1664431). researchgate.net Agmatine is then converted to putrescine by agmatinase. researchgate.net The regulation of these pathways is critical for controlling cell growth and is often altered in disease states. nih.gov
Key Products of L-Arginine Metabolism
| Pathway | Key Enzyme(s) | Primary Product(s) | Physiological Significance |
|---|---|---|---|
| Nitric Oxide Synthase (NOS) Pathway | Nitric Oxide Synthase (nNOS, iNOS, eNOS) | Nitric Oxide (NO), L-Citrulline | Vasodilation, neurotransmission, immune response. wikipedia.orgnih.gov |
| Arginase Pathway (Urea Cycle) | Arginase (I and II) | L-Ornithine, Urea | Ammonia detoxification, precursor for other pathways. nih.govnews-medical.netembopress.org |
Creatine (B1669601) Biosynthesis Nexus
L-arginine is an indispensable precursor in the endogenous synthesis of creatine, a molecule vital for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain. researchgate.net The biosynthesis of creatine is a two-step process involving enzymes located in different tissues, primarily the kidney and liver. frontiersin.orgnih.gov
The process begins in the kidneys, where the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine. This reaction produces guanidinoacetic acid (GAA) and L-ornithine. researchgate.netfrontiersin.orgnih.gov GAA is then released into the bloodstream and transported to the liver.
In the second step, which occurs predominantly in the liver, the enzyme guanidinoacetate N-methyltransferase (GAMT) methylates GAA to form creatine. frontiersin.org This reaction utilizes S-adenosylmethionine (SAM) as the methyl group donor. frontiersin.org Once synthesized, creatine is transported via the bloodstream to target tissues where it is taken up by specific transporters. embopress.org The regulation of this pathway is critical, with evidence suggesting that creatine itself can downregulate the expression of AGAT, representing a key feedback control mechanism. nih.gov
Table 1: Key Enzymes in Creatine Biosynthesis
| Enzyme | Abbreviation | Location | Substrates | Products | Function |
|---|---|---|---|---|---|
| L-arginine:glycine amidinotransferase | AGAT | Kidney, Pancreas | L-arginine, Glycine | Guanidinoacetic acid (GAA), L-ornithine | Catalyzes the first and committed step in creatine synthesis. nih.govembopress.org |
Interconversion with Glutamate and Proline
The metabolic pathways linking L-arginine, L-glutamate, and L-proline are interconnected and bidirectional, allowing for their synthesis from one another depending on the metabolic state and cell type. wikipedia.org The hydrolysis of L-arginine by the enzyme arginase is a key entry point into this network, yielding urea and L-ornithine. nih.gov
L-ornithine is a central intermediate that can be further metabolized to either L-glutamate or L-proline. The conversion of ornithine to glutamate and proline involves the intermediate pyrroline-5-carboxylate (P5C). nih.gov Specifically, the enzyme ornithine aminotransferase converts ornithine into glutamate-5-semialdehyde, which spontaneously cyclizes to form P5C. P5C can then be either oxidized to form glutamate by P5C dehydrogenase or reduced to form proline by P5C reductase. wikipedia.org
Conversely, glutamate can be converted to P5C, which can then lead to the synthesis of ornithine and proline. wikipedia.orgnih.gov This interconversion highlights the metabolic flexibility of cells to maintain homeostasis of these crucial amino acids. wikipedia.org The tissue-specific expression of the enzymes involved plays a significant role in determining the net flux through these pathways. nih.gov
Table 2: Enzymes of the Arginine-Proline-Glutamate Interconversion Pathway
| Enzyme | Substrate(s) | Product(s) | Metabolic Role |
|---|---|---|---|
| Arginase | L-arginine | L-ornithine, Urea | Initiates the conversion of arginine to ornithine, proline, and glutamate. nih.gov |
| Ornithine Aminotransferase | L-ornithine, α-ketoglutarate | Glutamate-5-semialdehyde, L-glutamate | Converts ornithine to an intermediate for proline and glutamate synthesis. |
| Pyrroline-5-Carboxylate (P5C) Synthase | L-glutamate | P5C | Synthesizes P5C from glutamate, a key step in producing ornithine and proline. nih.gov |
Inter-Pathway Regulatory Mechanisms and Cross-Talk
The metabolism of L-arginine is tightly regulated through a complex interplay of substrate availability, enzyme competition, and hormonal and molecular signals. A primary point of regulation is the competition for L-arginine as a common substrate between two major enzymes: nitric oxide synthases (NOS) and arginases. benthamopenarchives.com NOS enzymes produce nitric oxide (NO), a critical signaling molecule, while arginases hydrolyze L-arginine to ornithine and urea, thereby channeling it towards the synthesis of polyamines, proline, and glutamate. nih.govbenthamopenarchives.com
The activity of these competing pathways can influence each other significantly. For instance, increased arginase activity can deplete the intracellular L-arginine pool, thereby limiting the substrate available for NO synthesis. benthamopenarchives.com This cross-talk is crucial in various physiological and pathological conditions, including immune responses where the balance between NOS and arginase activity in myeloid cells can modulate T-cell function. semanticscholar.org
Regulation also occurs through various external and internal factors:
Hormones: Glucocorticoids can upregulate arginase expression, particularly in hepatocytes and enterocytes, thereby shifting L-arginine metabolism towards urea and polyamine synthesis while inhibiting NO production. nih.gov
Amino Acids: Other amino acids can influence L-arginine metabolism. Lysine, for example, competes with L-arginine for the same cellular transport systems and can also act as an inhibitor of arginase activity. nih.gov
Metabolites: Endogenously produced substances such as ornithine and P5C can also exert regulatory effects on the metabolic pathways. nih.gov
Substrate Availability: The translation of inducible NOS (iNOS) mRNA can be stimulated by L-arginine itself, indicating that cellular L-arginine levels not only provide the substrate but also regulate the synthesis of the enzyme. benthamopenarchives.com
Table 3: Regulation of L-Arginine Metabolic Pathways
| Regulatory Factor | Target Pathway/Enzyme | Effect |
|---|---|---|
| Enzyme Competition | NOS vs. Arginase | Compete for L-arginine, creating a regulatory nexus where the activity of one enzyme can limit substrate for the other. benthamopenarchives.com |
| Hormones | ||
| Glucocorticoids | Arginase | Upregulate expression, enhancing the urea cycle and polyamine synthesis. nih.gov |
| Nitric Oxide Synthase (NOS) | Inhibit NO generation by suppressing NOS expression. nih.gov | |
| Amino Acids | ||
| Lysine | Cellular Transporters, Arginase | Competes with L-arginine for transport into cells and inhibits arginase activity. nih.gov |
| Substrate Concentration |
Cellular Transport Mechanisms for L-Arginine: Role of Cationic Amino Acid Transporters (CATs)
The transport of L-arginine across the plasma membrane is a critical step in regulating its intracellular availability for various metabolic pathways. This process is primarily mediated by a family of specialized membrane proteins known as Cationic Amino Acid Transporters (CATs), which belong to the Solute Carrier family 7 (SLC7). researchgate.netfrontiersin.orgox.ac.uk These transporters are part of the system y+ transport family, which is characterized by its high selectivity for cationic amino acids like L-arginine, L-lysine, and L-ornithine, and its sodium-independent nature. physoc.orgnih.gov
The CAT family includes several isoforms with distinct tissue distributions and kinetic properties, allowing for differential regulation of L-arginine uptake in various cell types. physoc.org
CAT-1 (SLC7A1): This is a high-affinity transporter that is widely expressed in many tissues. It is considered a key transporter for providing L-arginine to constitutive NOS isoforms, such as endothelial NOS (eNOS), thereby playing a crucial role in maintaining basal NO production for functions like vascular tone regulation. frontiersin.orgphysoc.org
CAT-2 (SLC7A2): This isoform exists in two splice variants. CAT-2B is a high-affinity transporter, similar to CAT-1, and is typically induced in cells like macrophages and T-cells upon activation. ox.ac.uk In contrast, CAT-2A is a low-affinity, high-capacity transporter found predominantly in the liver and muscle cells. ox.ac.uknih.gov The difference in affinity between CAT-2A and CAT-2B has been attributed to variations in a small stretch of amino acid residues. physoc.org
CAT-3 (SLC7A3): This isoform is expressed mainly in the brain and thymus. physoc.org
The activity of these transporters is essential, as demonstrated in certain cancer cells, like chronic lymphocytic leukemia (CLL), which depend on CAT-1-mediated L-arginine uptake for their proliferation and viability. frontiersin.org The transport process is electrogenic, meaning it is driven by the membrane potential. researchgate.netnih.gov
Table 4: Characteristics of Cationic Amino Acid Transporters (CATs)
| Transporter | Gene | Affinity for L-arginine | Typical Tissue/Cell Distribution | Key Characteristics |
|---|---|---|---|---|
| CAT-1 | SLC7A1 | High (K₀.₅ = 0.07–0.25 mM) | Widely expressed; endothelial cells, various tissues. nih.gov | Ubiquitous transporter responsible for basal L-arginine uptake in many cells. physoc.org |
| CAT-2A | SLC7A2 | Low (K₀.₅ = 2–15 mM) | Liver, muscle cells. ox.ac.uknih.gov | High-capacity transporter, involved in systemic arginine homeostasis. ox.ac.uknih.gov |
| CAT-2B | SLC7A2 | High | Inducible in immune cells (macrophages, T-cells). ox.ac.uk | Upregulated during immune responses to supply L-arginine for iNOS. physoc.org |
| CAT-3 | SLC7A3 | High | Predominantly in brain and thymus. physoc.org | Specialized role in the central nervous system and immune system development. |
Enzymatic Interactions and Molecular Regulation of L Arginine Metabolism
Nitric Oxide Synthase (NOS) Isoforms: Structure, Function, and Regulation
Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. nih.govgenome.jp NO is a critical signaling molecule involved in neurotransmission, blood pressure control, and immune responses. nih.gov There are three main isoforms of NOS in mammals: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). wikipedia.orgmdpi.comfrontiersin.orgresearchgate.net
Structurally, all NOS isoforms are homodimers and possess a reductase domain at the C-terminus and an oxygenase domain at the N-terminus. mdpi.comresearchgate.net These domains are linked by a calmodulin-binding motif. wikipedia.org The reductase domain binds NADPH and contains flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN), which are necessary for electron transfer. researchgate.net The oxygenase domain contains a heme prosthetic group and binding sites for the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) (BH4). frontiersin.orgresearchgate.net A zinc ion is also present at the dimer interface, which is important for the binding of BH4 and L-arginine. researchgate.net
The function of each NOS isoform is largely determined by its expression pattern and regulatory mechanisms.
nNOS (NOS1) is primarily found in neuronal tissue and is involved in synaptic plasticity and central regulation of blood pressure. researchgate.netresearchgate.net
eNOS (NOS3) is expressed in endothelial cells and is crucial for regulating vascular tone and blood pressure. nih.govresearchgate.net
iNOS (NOS2) can be expressed in various cells, particularly immune cells like macrophages, in response to inflammatory stimuli. researchgate.netresearchgate.net It produces large amounts of NO as a defense mechanism against pathogens. nih.govresearchgate.net
Regulation of NOS activity is complex. Both nNOS and eNOS are constitutively expressed and their activity is dependent on calcium (Ca2+) and calmodulin. wikipedia.orgmdpi.com An increase in intracellular Ca2+ concentration leads to the binding of calmodulin, which activates the enzyme. researchgate.net In contrast, iNOS binds calmodulin with very high affinity, making its activity essentially independent of intracellular Ca2+ levels and constitutively active once expressed. mdpi.com The subcellular localization of eNOS and nNOS, through fatty acid acylation and PDZ domains respectively, also plays a role in their regulation. mdpi.com
| NOS Isoform | Primary Location | Primary Function | Regulation by Ca2+/Calmodulin |
|---|---|---|---|
| nNOS (NOS1) | Neuronal tissue, skeletal muscle | Neurotransmission, synaptic plasticity | Ca2+-dependent |
| iNOS (NOS2) | Immune cells (e.g., macrophages) | Immune response, inflammation | Ca2+-independent |
| eNOS (NOS3) | Endothelial cells | Vasodilation, blood pressure regulation | Ca2+-dependent |
Arginase Isozymes (Arginase I and II): Differential Expression and Activity
Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea (B33335). researchgate.netnih.gov This reaction is the final step in the urea cycle, which is essential for the disposal of excess nitrogen. researchgate.net There are two distinct isoforms of arginase in mammals, Arginase I (ARG1) and Arginase II (ARG2), which are encoded by different genes. nih.govnih.govnih.gov
The two isozymes differ in their tissue distribution and subcellular localization.
Arginase I is a cytosolic enzyme highly expressed in the liver as a component of the urea cycle. researchgate.netresearchgate.net It is also found in other cells, including macrophages and red blood cells. nih.govdiabetesjournals.org
Arginase II is a mitochondrial enzyme found in various extrahepatic tissues, with high levels in the kidney. researchgate.netresearchgate.netnih.gov Its primary role is thought to be the regulation of L-arginine and L-ornithine levels for processes like proline and polyamine synthesis. researchgate.net
The differential expression of arginase isoforms allows for tissue-specific regulation of L-arginine metabolism. In tissues where both NOS and arginase are present, they compete for their common substrate, L-arginine. nih.govwikipedia.orgwikipedia.org Increased arginase activity can limit the availability of L-arginine for NOS, thereby reducing NO production. wikipedia.orgresearchgate.netnih.gov This competition is a critical regulatory point in various physiological and pathological conditions. For instance, in inflammatory responses, the expression of both iNOS and arginase can be induced in macrophages, creating a balance between pro-inflammatory (NO-mediated) and anti-inflammatory or tissue repair (ornithine-mediated) pathways. researchgate.net
| Arginase Isozyme | Subcellular Localization | Primary Tissue Expression | Primary Function |
|---|---|---|---|
| Arginase I (ARG1) | Cytosolic | Liver, macrophages, red blood cells | Urea cycle, immune regulation |
| Arginase II (ARG2) | Mitochondrial | Kidney, extrahepatic tissues | L-ornithine biosynthesis for polyamines and proline |
Ancillary Enzymes in L-Arginine Metabolism
Besides NOS and arginase, several other enzymes play crucial roles in the synthesis and degradation of L-arginine, influencing its availability for various metabolic pathways.
Argininosuccinate (B1211890) Synthetase (ASS) and Argininosuccinate Lyase (ASL): These cytosolic enzymes are responsible for the recycling of L-citrulline back to L-arginine. wikipedia.orgresearchgate.netnih.gov ASS catalyzes the condensation of citrulline and aspartate to form argininosuccinate, which is then cleaved by ASL to yield L-arginine and fumarate. researchgate.net This two-step process, known as the citrulline-NO cycle, is essential for sustaining NO production when extracellular L-arginine is limited. nih.gov
Ornithine Transcarbamylase (OTC): This mitochondrial enzyme catalyzes the reaction between carbamoyl (B1232498) phosphate (B84403) and ornithine to form citrulline. researchgate.net In the liver, OTC is a key enzyme in the urea cycle. nih.govnih.govresearchgate.net In the intestine, it is involved in the de novo synthesis of citrulline, which is then transported to the kidneys for arginine synthesis. nih.govnih.govoup.com
Pyrroline-5-Carboxylate Synthetase (P5CS): This bifunctional mitochondrial enzyme is a pivotal step in the synthesis of proline, ornithine, and arginine from glutamate (B1630785). escientificpublishers.comresearchgate.net It catalyzes the conversion of L-glutamate to Δ1-pyrroline-5-carboxylate (P5C). escientificpublishers.com
Proline Dehydrogenase (PRODH): Also known as proline oxidase, this mitochondrial enzyme catalyzes the first step in proline degradation, converting proline to P5C. researchgate.netnih.gov This links proline catabolism back to the synthesis of glutamate and, subsequently, arginine. researchgate.net
Ornithine Aminotransferase (OAT): This enzyme interconverts ornithine and P5C, connecting the urea cycle with proline and glutamate metabolism. researchgate.netasm.org
Arginine Deiminase (ADC): This enzyme is part of the arginine deiminase (ADI) pathway found in some bacteria, which catabolizes arginine to citrulline and ammonia (B1221849) to generate ATP. nih.govwikipedia.orgmedlineplus.govebi.ac.ukwikipedia.org This pathway is not present in mammals for the same purpose. ebi.ac.uk
Arginine:glycine (B1666218) Amidinotransferase (AGAT): This enzyme catalyzes the first and committed step in creatine (B1669601) biosynthesis, transferring an amidino group from L-arginine to glycine to form guanidinoacetate and L-ornithine. wikipedia.orgnih.govnih.gov This pathway represents a significant route of arginine consumption, particularly in tissues with high energy demand. wikipedia.org
Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible conversion of glutamate to α-ketoglutarate and ammonia. nih.govresearchgate.net It plays a central role in linking amino acid metabolism with the Krebs cycle and influences the availability of glutamate for the synthesis of arginine precursors. wikipedia.org
Carbamoyl Phosphate Synthetase I (CPS1): This mitochondrial enzyme catalyzes the first and rate-limiting step of the urea cycle, the ATP-dependent synthesis of carbamoyl phosphate from ammonia and bicarbonate. researchgate.netresearchgate.net Carbamoyl phosphate is a crucial substrate for OTC in the synthesis of citrulline. researchgate.net
Kinetic Analysis of L-Arginine-Dependent Enzymes
The kinetic properties of enzymes that metabolize L-arginine, particularly their affinity for the substrate (Km), are critical determinants of how L-arginine is partitioned between competing pathways. The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).
Nitric oxide synthase generally exhibits a much higher affinity for L-arginine (lower Km) than arginase. The Km of NOS for L-arginine is in the micromolar range, typically around 10 µmol/L. nih.gov In contrast, the Km of arginase for L-arginine is in the millimolar range, approximately 1 mmol/L. nih.gov
Based on these Km values alone, it would appear that NOS should be able to outcompete arginase for L-arginine, especially at lower intracellular concentrations. nih.gov However, this simplistic view does not account for factors such as the much higher Vmax of arginase, the subcellular compartmentalization of enzymes and substrates, and the activity of amino acid transporters. nih.gov Some studies suggest that despite the kinetic advantage of NOS, arginase can effectively compete for L-arginine and regulate NO production under physiological conditions. wikipedia.org Conversely, other research indicates that when there is a continuous supply of L-arginine, arginase may not directly affect NOS activity through substrate competition. researchgate.netnih.gov
| Enzyme | Approximate Km for L-Arginine | Reference |
|---|---|---|
| Nitric Oxide Synthase (NOS) | ~10 µmol/L | nih.gov |
| Arginase | ~1 mmol/L | nih.gov |
Allosteric and Post-Translational Regulation of Enzymatic Activity
The activity of enzymes in the L-arginine metabolic pathways is finely tuned by allosteric mechanisms and post-translational modifications (PTMs). These regulatory processes allow for rapid responses to cellular signals and changes in the metabolic state.
For NOS isoforms, activity is acutely regulated by several PTMs:
Phosphorylation: nNOS enzymatic activity is modulated by phosphorylation at multiple sites, which facilitates crosstalk with other signaling pathways. researchgate.net
S-nitrosylation: This is a feedback mechanism where NO, the product of the NOS reaction, can covalently modify a cysteine thiol on the eNOS enzyme itself, which can inhibit further NO synthesis. oup.comebi.ac.uk
Protein-protein interactions: The activity of nNOS and eNOS is regulated by interactions with various proteins. researchgate.netoup.com For example, NOSIP (NOS interacting protein) and NOSTRIN (NOS traffic inducer) can promote the translocation of eNOS away from the plasma membrane, thereby decreasing its activity. oup.com
Acylation: The subcellular localization and activity of eNOS are affected by fatty acid modifications, including N-myristoylation and palmitoylation, which anchor the enzyme to cell membranes. oup.com
S-glutathionylation: Under conditions of oxidative stress, eNOS can undergo S-glutathionylation, which can alter its activity and promote uncoupling, leading to the production of superoxide (B77818) instead of NO. medlineplus.gov
Arginase activity is also subject to regulation. For instance, Nω-hydroxy-L-arginine (NOHA), an intermediate in the NOS pathway, is a potent inhibitor of both arginase isoforms, representing a direct cross-inhibitory link between the two pathways. researchgate.net
Development and Study of Enzyme Inhibitors and Modulators
The development of specific inhibitors and modulators for enzymes in the L-arginine metabolic pathways has been crucial for both research purposes and as potential therapeutic agents.
N-omega-hydroxyarginine: Nω-hydroxy-L-arginine (L-NOHA) is an intermediate in the conversion of L-arginine to NO by NOS. wikipedia.org It has also been identified as a potent competitive inhibitor of both arginase I and II. researchgate.net This dual role highlights the intricate feedback mechanisms between the NOS and arginase pathways. A related compound, N(omega)-hydroxy-nor-L-arginine (nor-NOHA), is a selective and potent arginase inhibitor that is not a substrate for NOS, making it a valuable tool for studying the specific effects of arginase inhibition.
Boronic Acid Derivatives: This class of compounds has been extensively developed as potent inhibitors of arginase. nih.gov The original compound, 2(S)-amino-6-boronohexanoic acid (ABH), served as a lead for the development of numerous derivatives with improved potency and pharmacokinetic properties. nih.govnih.govescientificpublishers.com These inhibitors are being investigated for their therapeutic potential in conditions where excessive arginase activity is implicated, such as in cancer immunotherapy, by restoring L-arginine levels for T-cell function. nih.govnih.gov Structure-based drug design has been used to achieve inhibitors with high potency, with IC50 values in the nanomolar range. escientificpublishers.com
In Vitro and Ex Vivo Cellular Research on L Arginine Monohydrate
L-Arginine Monohydrate in Mammalian Cell Culture Systems
This compound has demonstrated significant effects on the proliferation and survival of various mammalian cell types in culture. Studies have shown that its presence in culture media can enhance cell growth and protect against apoptosis.
In human endometrial RL95-2 cells, L-arginine at both physiological (200 µmol/L) and supra-physiological (800 µmol/L) concentrations was found to increase cell proliferation. nih.gov This proliferative effect was observed to be dose-dependent at day 2 of treatment and was mediated by the production of nitric oxide (NO) and polyamines. nih.gov Furthermore, L-arginine reduced apoptosis in these cells by preventing mitochondrial-mediated pathways, as indicated by a decrease in TUNEL-positive nuclei and an increase in the ratio of cells with healthy mitochondria. nih.gov This anti-apoptotic effect was associated with an increased phosphorylation of the BAD protein. nih.gov
Similarly, in porcine conceptus trophectoderm (pTr2) cells, L-arginine stimulated proliferation in a time- and concentration-dependent manner. nih.gov The study reported that concentrations between 10-350 µM of L-arginine led to increased cell numbers. nih.gov This effect is crucial for embryonic and fetal survival and growth.
The survival of cytokine-activated rat aortic endothelial cells under oxidative stress is also heavily dependent on L-arginine concentrations. In the absence of L-arginine, these cells are highly susceptible to H2O2-induced apoptosis. ahajournals.orgnih.gov Increasing the concentration of L-arginine in the medium resulted in increased cell survival, highlighting its protective role against oxidative damage. ahajournals.orgnih.gov
The table below summarizes the proliferative effects of L-Arginine on different cell lines as observed in various studies.
| Cell Line | L-Arginine Concentration | Observed Effect on Proliferation | Reference |
| Human Endometrial RL95-2 | 200 µmol/L and 800 µmol/L | Increased cell proliferation | nih.gov |
| Porcine Trophectoderm (pTr2) | 10-350 µM | Time- and concentration-dependent increase in proliferation | nih.gov |
| Human Dental Pulp Stem Cells | 500 µmol/L | Induced higher proliferation compared to lower concentrations | nih.gov |
| Human Retinal Endothelial Cells | Not specified (in combination with Citrulline) | Significantly induced cell proliferation | mdpi.com |
L-Arginine is a primary substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule. nih.govnih.govcambridge.org The production of NO from L-arginine subsequently activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net This L-arginine-NO-cGMP pathway is fundamental in regulating various physiological processes, including vasodilation and neurotransmission. nih.govnih.gov
In endothelial cells, the availability of L-arginine directly influences NOS activity and, consequently, NO production. ahajournals.orgnih.gov Studies on cytokine-activated rat aortic endothelial cells have shown that iNOS (inducible NOS) activity is half-maximal at an L-arginine concentration of 60 µmol/L and reaches its maximum at or above 200 µmol/L. ahajournals.orgnih.gov This demonstrates that physiological fluctuations in L-arginine levels can significantly impact NO-mediated signaling.
Furthermore, L-arginine has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govmdpi.com In porcine trophectoderm cells, L-arginine supplementation increased the phosphorylation of mTOR, ribosomal protein S6 kinase 1 (p70S6K), and eukaryotic initiation factor 4E-binding protein-1 (4EBP1), all of which are key components of the mTOR pathway that promotes protein synthesis and cell growth. nih.gov This activation was found to be largely independent of nitric oxide synthesis. nih.gov Similarly, in brown adipocyte precursor cells, increasing extracellular L-arginine concentration activated mTOR signaling, enhancing cell growth and development. researchgate.net
The following table outlines the key signaling pathways modulated by L-Arginine and the observed cellular outcomes.
| Signaling Pathway | Key Molecules Involved | Cell Type(s) | Cellular Outcome | References |
| NO-cGMP Pathway | L-Arginine, NOS, NO, sGC, cGMP | Endothelial cells, Smooth muscle cells | Vasodilation, Inhibition of platelet aggregation | ahajournals.orgnih.govnih.govresearchgate.net |
| mTOR Pathway | L-Arginine, mTOR, p70S6K, 4EBP1 | Porcine Trophectoderm cells, Brown Adipocyte Precursor cells | Increased protein synthesis, Cell growth and proliferation | nih.govresearchgate.net |
L-Arginine is widely recognized as an effective suppressor of protein aggregation. nih.govresearchgate.net It is commonly used in vitro to enhance the refolding of proteins from a denatured state by preventing the formation of aggregates. nih.govresearchgate.net The mechanism of action involves L-arginine interacting with folding intermediates, thereby preventing their intermolecular association that leads to aggregation. researchgate.net
Research suggests that L-arginine does not facilitate the folding process itself but rather inhibits the competing aggregation process, thus allowing for a higher yield of correctly folded, active protein. researchgate.net It has been proposed that molecular clusters of arginine in aqueous solutions can present a hydrophobic surface that interacts with the exposed hydrophobic patches on unfolded or partially folded proteins. plos.org This masking of hydrophobic surfaces prevents protein-protein aggregation. plos.org
However, some studies have shown that under specific conditions, L-arginine can also induce protein aggregation. For instance, at concentrations between 10-100 mM, L-arginine was found to accelerate the dithiothreitol-induced aggregation of acidic model proteins, while higher concentrations exhibited an inhibitory effect. nih.gov
L-Arginine plays a crucial role in modulating the functions of various immune cells, particularly T-cells and macrophages. Arginine availability is a critical factor for T-lymphocyte activation and proliferation. nih.gov In vitro studies have demonstrated that arginine depletion impairs the activation of human T-lymphocytes when stimulated with phytohemagglutinin. nih.gov
In macrophages, L-arginine is metabolized by two key enzymes: inducible nitric oxide synthase (iNOS) and arginase. The pathway utilized depends on the activation state of the macrophage and the surrounding cytokine environment. Metabolism via iNOS produces nitric oxide (NO), which has cytotoxic and pro-inflammatory functions. nih.govcambridge.org Conversely, arginase converts arginine to ornithine and urea (B33335), a pathway associated with anti-inflammatory and tissue repair functions. mdpi.com
Studies have shown that L-arginine supplementation can enhance T-cell and natural killer (NK) cell activity and promote the production of pro-inflammatory cytokines. frontiersin.org In vitro experiments with murine lymphocytes showed that L-arginine enhanced cytotoxic T-lymphocyte development and NK activity. nih.gov Furthermore, elevating intracellular L-arginine levels in human primary naive T cells led to a shift from glycolysis to oxidative phosphorylation and promoted the generation of central memory-like cells with higher survival capacity and anti-tumor activity. nih.gov
The table below summarizes the immunomodulatory effects of L-Arginine on T-cells and Macrophages.
| Immune Cell Type | Effect of L-Arginine | Key Mediators | Outcome | References |
| T-lymphocytes | Enhanced activation and proliferation | - | Heightened cellular immune response | nih.govnih.gov |
| T-lymphocytes | Increased survival and anti-tumor activity | Shift to oxidative phosphorylation | Generation of central memory-like cells | nih.gov |
| Macrophages | Pro-inflammatory or Anti-inflammatory response | iNOS (produces NO) or Arginase (produces ornithine) | Depends on metabolic pathway activated | nih.govcambridge.orgmdpi.com |
L-Arginine is fundamental to maintaining normal endothelial cell function, primarily through its role as the substrate for endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). nih.govnih.gov NO produced by endothelial cells is a potent vasodilator and plays a crucial role in regulating vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium. nih.goveurekaselect.com
In vitro studies using cultured endothelial cells have shown that depletion of L-arginine leads to eNOS dysfunction. nih.gov Conversely, supplementation with L-arginine can improve endothelium-dependent vasodilation, particularly in conditions associated with endothelial dysfunction. bohrium.com For instance, serum from individuals supplemented with oral L-arginine reduced the adhesion of monocytes to human umbilical vein endothelial cell monolayers in culture. bohrium.com
However, the effects of chronic L-arginine supplementation on endothelial cells may be complex. One study suggested that long-term exposure to L-arginine could accelerate endothelial cell senescence through the upregulation of arginase-II and activation of the mTORC1-S6K1 signaling pathway. nih.gov This could potentially lead to eNOS-uncoupling, where the enzyme produces superoxide (B77818) instead of NO, contributing to endothelial dysfunction. nih.gov
In vitro studies have investigated the role of L-arginine in bone metabolism using cultured osteoblasts. Research on the human osteoblastic cell line Saos-2 has shown that L-arginine treatment can enhance osteoblastic differentiation and calcium mineral deposition. nih.govscilit.com After 21 days of treatment, there was an observed increase in calcium deposition and a parallel increase in the expression of bone gamma-carboxyglutamate (B555490) protein (BGLAP) and sclerostin (SOST), which are markers of osteoblastic differentiation. nih.gov
L-arginine is also involved in the synthesis of proline and polyamines, which are essential for collagen synthesis, a major component of the bone matrix. researchgate.net Studies have indicated that arginine can stimulate the production of bone matrix in human osteoblasts. researchgate.net Furthermore, L-arginine may improve physical growth performance by increasing nitric oxide production and collagen type-1 synthesis in osteoblasts. researchgate.net
However, it is important to note that the in vitro effects of L-arginine on osteoblasts may not directly translate to in vivo outcomes, as demonstrated in a study where L-arginine enhanced osteoblastic differentiation in vitro but had a deleterious effect on trabecular bone in an in vivo mouse model. nih.govscilit.com
This compound in Microbial Physiology and Biofilm Studies
This compound, a salt form of the amino acid L-arginine, has been the subject of extensive research to elucidate its multifaceted roles in microbial physiology, particularly its influence on bacterial metabolism, growth, biofilm integrity, and the expression of virulence factors. The following sections delve into specific research findings concerning its effects on Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, as well as its capacity to destabilize complex multi-species biofilm communities.
The influence of L-arginine on the metabolic activities and proliferation of various bacterial species is complex and often dependent on the specific microorganism and environmental conditions.
Escherichia coli : In E. coli, L-arginine is more than a simple building block for protein synthesis; it can also serve as a nitrogen source and is crucial for extreme acid resistance. cuestionesdefisioterapia.com The metabolism of L-arginine in E. coli is a highly regulated process involving intricate biosynthetic and catabolic pathways. frontiersin.org While essential for growth, particularly in minimal media, the exogenous supplementation of L-arginine does not necessarily lead to a significant increase in growth rate in nutrient-rich conditions. nih.gov Instead, its primary impact appears to be on the regulation of various metabolic pathways and stress-response mechanisms. cuestionesdefisioterapia.comfrontiersin.org
Salmonella typhimurium : For Salmonella typhimurium, L-arginine metabolism is a critical determinant of its pathogenesis and ability to resist oxidative stress. nih.govresearchgate.net L-arginine biosynthesis and transport are crucial for the bacterium to maintain its full virulence. nih.gov Studies have shown that L-arginine metabolism helps the pathogen resist the antimicrobial actions of reactive oxygen species (ROS) by preserving pH homeostasis. nih.gov While essential for survival and virulence, particularly within a host, the direct impact of exogenous L-arginine on the growth rate in standard laboratory media is less pronounced than its role in stress tolerance and pathogenesis. frontiersin.orgnih.gov However, some studies have shown that L-arginine can delay the growth of Salmonella in specific environments like egg white. frontiersin.org
Staphylococcus aureus : Staphylococcus aureus is generally considered an arginine auxotroph, meaning it requires an external source of arginine for growth as its own biosynthetic pathways are often repressed under typical in vitro conditions. nih.govnih.govplos.org Therefore, arginine is an essential amino acid for the growth of S. aureus in defined media. nih.govplos.org The availability of arginine is a limiting factor for growth within a biofilm. nih.gov While crucial for growth, the metabolism of arginine in S. aureus is also intricately linked to antibiotic tolerance and pathogenesis. nih.govnih.gov Restriction of arginine has been shown to induce tolerance to certain antibiotics. nih.gov Some research indicates that at high concentrations, arginine may exhibit moderate antibacterial activity against S. aureus. cuestionesdefisioterapia.com
| Bacterium | Effect of L-Arginine on Metabolism and Growth | Key Research Findings |
| Escherichia coli | Serves as a nitrogen source and is crucial for acid resistance. Its metabolism is highly regulated. | Exogenous L-arginine does not significantly boost growth in rich media but is vital for stress response. cuestionesdefisioterapia.comnih.gov |
| Salmonella typhimurium | Critical for pathogenesis and resistance to oxidative stress by maintaining pH homeostasis. | L-arginine metabolism is essential for full virulence. nih.govresearchgate.net It can delay growth in specific environments. frontiersin.org |
| Staphylococcus aureus | Generally auxotrophic for arginine, requiring an external source for growth. Arginine metabolism is linked to antibiotic tolerance. | Essential for growth in defined media and is a limiting factor in biofilms. nih.govplos.org High concentrations may have moderate antibacterial effects. cuestionesdefisioterapia.com |
L-arginine has demonstrated a significant capacity to destabilize multi-species biofilm communities, particularly those found in the oral cavity. plos.orgnih.govnih.govresearchgate.net This destabilization is not typically achieved through direct bactericidal activity but rather by altering the biofilm architecture and the interactions between the constituent microbial species. plos.orgnih.gov
Research has shown that L-arginine monohydrochloride (LAHCl), a salt of L-arginine, can significantly alter the architecture of oral biofilms in a concentration-dependent manner. plos.orgresearchgate.net In controlled-flow microfluidic systems, the biovolume of biofilms developed in the presence of 100-500 mM LAHCl was substantially lower than those grown without it. plos.org This effect is attributed to the ability of L-arginine to interfere with cell-to-cell interactions, leading to cell detachment from pre-formed biofilms. plos.orgresearchgate.net
Furthermore, culture-independent community analysis of oral biofilms has revealed that the presence of 500 mM LAHCl can substantially alter the species composition. plos.org Specifically, the proportion of Streptococcus and Veillonella species was observed to increase, while the proportion of Gram-negative bacteria such as Neisseria and Aggregatibacter species was reduced. plos.org This suggests that L-arginine can modulate the ecological balance within a multi-species biofilm. plos.orgnih.gov The proposed mechanisms for this destabilizing effect include alterations in cellular metabolism and direct interference with cell-cell adhesion. plos.orgnih.gov
| Effect of L-Arginine on Biofilms | Mechanism of Action | Observed Changes in Biofilm |
| Biofilm Destabilization | Alteration of cell-to-cell interactions and cellular metabolism. plos.orgnih.gov | Reduced biovolume and changes in 3D architecture. plos.orgnih.gov |
| Altered Community Composition | Differential impact on the growth and adherence of various bacterial species. plos.org | Increased proportion of Streptococcus and Veillonella; decreased proportion of Gram-negative bacteria like Neisseria and Aggregatibacter. plos.org |
| Enhanced Antimicrobial Penetration | Destabilized biofilm architecture allows for better penetration of antimicrobial agents. plos.orgresearchgate.net | Increased killing of biofilm bacteria when combined with antimicrobials like cetylpyridinium (B1207926) chloride (CPC). plos.org |
L-arginine can act as a signaling molecule that directly influences the expression of virulence genes in several pathogenic bacteria.
In enterohemorrhagic Escherichia coli (EHEC), exogenous L-arginine has been shown to up-regulate the expression of genes located on the Locus of Enterocyte Effacement (LEE), a pathogenicity island essential for forming attaching and effacing lesions. nih.govresearchgate.netresearchgate.netnih.gov The presence of L-arginine leads to increased transcription of LEE-encoded genes, which in turn enhances the ability of EHEC to attach to host cells. nih.govresearchgate.net This regulation is mediated by the arginine sensor ArgR, which, in the presence of arginine, directly activates the expression of the genes encoding the Type III secretion system (T3SS), a key virulence factor of EHEC. nih.govresearchgate.net
In the context of Salmonella typhimurium, L-arginine metabolism is intricately linked to its virulence. nih.govresearchgate.net While direct upregulation of specific virulence genes by exogenous L-arginine is an area of ongoing research, the pathogen's ability to acquire host arginine is critical for its intracellular growth and survival. nih.gov Recent studies suggest that transient exposure to L-arginine can increase the invasion of Salmonella into epithelial cells in a dose-dependent manner. biorxiv.org
For Staphylococcus aureus, the role of L-arginine in virulence gene expression is complex and often linked to environmental conditions such as hypoxia. asm.orgasm.orgresearchgate.net Under anaerobic conditions, which can be representative of certain infection sites, the metabolic state of S. aureus shifts, leading to increased expression of virulence factors, including cytotoxins and factors promoting biofilm formation. asm.org Dietary supplementation with L-arginine has been shown in a murine model to attenuate the severity of disease caused by S. aureus by providing nitrate (B79036), which allows the bacteria to switch from fermentative growth (associated with higher virulence factor expression) to anaerobic respiration. asm.orgasm.orgresearchgate.net
| Bacterium | Effect on Virulence Gene Expression | Specific Genes/Pathways Affected |
| Escherichia coli (EHEC) | Upregulation of virulence genes. nih.govresearchgate.netnih.gov | Locus of Enterocyte Effacement (LEE) encoded genes, Type III Secretion System (T3SS). nih.govresearchgate.net |
| Salmonella typhimurium | Enhances invasion into epithelial cells. biorxiv.org | Arginine metabolism is crucial for overall virulence and resistance to host defenses. nih.govresearchgate.net |
| Staphylococcus aureus | Modulates virulence factor expression, particularly under hypoxic conditions. asm.orgasm.org | L-arginine supplementation can indirectly suppress the expression of virulence factors by promoting anaerobic nitrate respiration over fermentative growth. asm.orgresearchgate.net |
Advanced Analytical and Characterization Methodologies for L Arginine Monohydrate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of L-Arginine from complex mixtures. Its versatility allows for high-resolution separation based on the physicochemical properties of the analyte and the stationary phase.
High Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids like L-Arginine. researchgate.net Reverse-Phase HPLC (RP-HPLC) is particularly effective, often employing C8 or C18 columns. researchgate.netijirt.org In one method, L-Arginine was analyzed on an Inertsil C8 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 3.5) containing octane (B31449) sulphonic acid and acetonitrile (B52724) (920:80). ijirt.org Detection was carried out at 215 nm, and the retention time for L-Arginine was found to be 7.5 minutes. ijirt.org
Another RP-HPLC study utilized a C18 column with an isocratic pump system and 100% acetonitrile as the solvent system. researchgate.netijlsci.in The target analyte was detected using a Diode Array Detector (DAD). researchgate.netijlsci.in This analysis of L-Arginine monohydrochloride at concentrations of 100 ppm and 200 ppm yielded retention times of 3.040 minutes and 2.487 minutes, respectively. researchgate.netijlsci.in For plasma samples, HPLC methods may involve precolumn derivatization with reagents like naphthalenedicarboxaldehyde and cyanide, followed by UV detection, to enhance sensitivity and specificity. nih.gov The derivatized arginine demonstrates good stability, which is advantageous for automated batch sample processing. nih.gov
| Column Type | Mobile Phase | Detection Method | Retention Time (min) | Reference |
|---|---|---|---|---|
| Inertsil C8 (250 x 4.6 mm, 5 µm) | Phosphate buffer (pH 3.5) with octane sulphonic acid / Acetonitrile (920:80) | UV at 215 nm | 7.5 | ijirt.org |
| Reverse Phase C18 (4.6 x 250 mm, 5 µm) | 100% Acetonitrile | Diode Array Detector (DAD) | 3.040 (at 100 ppm) | researchgate.netijlsci.in |
| Reverse Phase C18 (4.6 x 250 mm, 5 µm) | 100% Acetonitrile | Diode Array Detector (DAD) | 2.487 (at 200 ppm) | researchgate.netijlsci.in |
| Amino Chromatography (4.0 x 250 mm, 5 µm) | Diammonium hydrogen phosphate buffer / Acetonitrile | UV at 205 nm | Not Specified | google.com |
Ion-Exchange Chromatography (IEC) Applications
Ion-Exchange Chromatography (IEC) is a powerful technique for the purification of amino acids based on their net charge at a given pH. ucl.ac.uk This method has been effectively used to isolate and purify arginine from natural sources, such as cottonseed de-oiled cake. bohrium.com By optimizing parameters like pH, time, and concentration, a purity of approximately 99% can be achieved with a recovery rate of 70%. bohrium.com The principle relies on the different affinities of charged molecules for an ion-exchange resin. ucl.ac.uk More highly charged molecules bind more strongly to the resin and are eluted by changing the pH or increasing the ionic strength of the buffer. ucl.ac.uk
In some applications, ion exclusion chromatography using a strongly acidic cation exchange resin is employed to remove impurities like lysine, ornithine, citrulline, and various ions from aqueous arginine solutions. google.com Recent innovations include the use of paramagnetic microparticles coated with ion-exchange materials to specifically bind and preconcentrate arginine from biological matrices like blood or plasma before analysis. vut.cz
Spectroscopic and Spectrometric Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups of L-Arginine monohydrate. These techniques provide detailed information on vibrational modes and electronic transitions.
UV-Vis and Infrared (FT-IR ATR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of L-Arginine. The IR spectrum, typically recorded in the 4000-400 cm⁻¹ range, shows several key absorption bands. niscpr.res.in A prominent band around 3151 cm⁻¹ is attributed to N-H stretching, while a band at 1680-1681 cm⁻¹ corresponds to -NH₂ bending. niscpr.res.inresearchgate.net The stretching of the C=O group appears near 1574 cm⁻¹, and the O-H group bending is observed around 1536 cm⁻¹. niscpr.res.inresearchgate.net The interaction of L-Arginine with solvents can be observed through shifts in these frequencies, indicating phenomena such as hydrogen bonding. ijsr.netijcrr.com
UV-Vis spectroscopy reveals information about electronic transitions within the molecule. The electronic absorption spectrum of L-Arginine is sensitive to pH. niscpr.res.in At a neutral pH, the absorption peak is observed at a specific wavelength. In acidic conditions (e.g., pH 2), the peak undergoes a blue shift to a lower wavelength (226 nm), while in basic conditions (e.g., pH 10), it shows a red shift to a higher wavelength (278 nm). niscpr.res.in
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3151 | N-H Stretching | niscpr.res.inresearchgate.net |
| 2928 | CH₃ Asymmetric Stretching | niscpr.res.inresearchgate.net |
| 1680 | NH₂ Bending | researchgate.net |
| 1574 | C=O Stretching | researchgate.net |
| 1536 | O-H Bending | researchgate.net |
| 896 | NH₂ Bending Vibration | niscpr.res.inresearchgate.net |
| 794 | CNH Stretching | niscpr.res.inresearchgate.net |
Mass Spectrometry-Based Metabolomics and Proteomics
Mass spectrometry (MS) is a highly sensitive technique for the quantification of L-Arginine and its metabolites in biological fluids, which is central to metabolomics research. nih.gov The analysis is often challenging due to the polar nature of arginine, which complicates separation on standard reversed-phase columns. nih.gov To overcome this, methods like hydrophilic interaction liquid chromatography (HILIC) are coupled with tandem mass spectrometry (LC-MS/MS). nih.gov
These targeted metabolomics approaches can simultaneously quantify multiple analytes within the L-Arginine/nitric oxide pathway. nih.govmdpi.com A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used, operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. mdpi.com The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy in quantitative analysis. nih.govnih.gov This methodology allows for the study of dynamic fluctuations in arginine metabolism in response to various physiological and pathological stimuli. nih.gov
X-ray Diffraction and Crystallographic Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids like this compound. The crystal structure of L-Arginine has been determined from powder X-ray diffraction (XRD) data. sci-hub.sersc.org These studies revealed that L-Arginine crystallizes in the monoclinic system with the space group P2₁. sci-hub.seiucr.org The unit cell contains four molecules (Z=4). sci-hub.se
More recently, 3D electron diffraction (3D ED) has been used to determine the single-crystal structure of L-Arginine from micro-sized crystals, complementing traditional XRD techniques. iucr.orgnih.gov These analyses have also been able to identify and characterize trace amounts of racemic Dthis compound impurities within commercial L-Arginine powder. iucr.orgnih.gov The structure of Dthis compound consists of one arginine molecule and one water molecule in the asymmetric unit. nih.govresearchgate.net The application of X-ray multiple diffraction with synchrotron radiation has also been used to determine the piezoelectric coefficients of L-arginine hydrochloride monohydrate. iucr.org
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Powder XRD | sci-hub.se |
| Space Group | P2₁ | Powder XRD / 3D ED | sci-hub.seiucr.org |
| a (Å) | 9.75 - 9.76 | Powder XRD | sci-hub.seiucr.org |
| b (Å) | 16.02 | Powder XRD | sci-hub.seiucr.org |
| c (Å) | 5.58 - 5.6 | Powder XRD | sci-hub.seiucr.org |
| β (°) | 98.05 - 98.11 | Powder XRD | sci-hub.seiucr.org |
| Molecules per Unit Cell (Z) | 4 | Powder XRD | sci-hub.se |
Single Crystal X-ray Diffraction (SCXRD) for Structural Elucidation
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, its application to L-arginine has been historically challenging due to significant difficulties in growing single crystals of the pure enantiomer that are of sufficient size and quality for analysis. researchgate.netrsc.org This difficulty was a long-standing obstacle to the direct elucidation of its structure via SCXRD. ruixibiotech.com
Consequently, while the crystal structure of pure L-arginine was eventually determined using powder X-ray diffraction, SCXRD has been successfully employed to resolve the structure of the racemic form, Dthis compound. ruixibiotech.comresearchgate.net In this structure, the asymmetric unit consists of one arginine molecule (either D- or L- enantiomer) and one water molecule. ruixibiotech.com The analysis of Dthis compound by SCXRD provided crucial crystallographic data that serves as a valuable reference for understanding the packing and conformation of arginine molecules in a hydrated crystalline environment.
The crystallographic data for Dthis compound, as determined by SCXRD, is presented below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₅N₄O₂·H₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.470 |
| b (Å) | 9.96 |
| c (Å) | 16.0230 |
| α, β, γ (°) | 90 |
High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection
High-Resolution X-ray Diffraction (HRXRD) is a powerful, non-destructive technique used to evaluate the crystalline perfection of single crystals. mdpi.com By analyzing the shape and width of diffraction peaks (rocking curves), HRXRD can provide detailed information about defects, strain, and the presence of structural grain boundaries or mosaics within the crystal lattice. nih.gov
While specific HRXRD studies focusing solely on this compound are not widely documented, the technique has been effectively applied to assess the quality of closely related L-arginine-containing crystals grown for applications in nonlinear optics. For instance, studies on L-arginine phosphate monohydrate (LAP) crystals have utilized HRXRD to confirm that the grown crystals are of good quality and free from macroscopic defects. nih.gov Similarly, HRXRD analysis of L-arginine monohydrochloride single crystals revealed that their crystalline perfection was fairly good. researchgate.net These investigations demonstrate the utility of HRXRD in verifying the high degree of structural order essential for many technological applications of crystalline materials.
Powder X-ray Diffraction (PXRD) for Crystal Confirmation
Powder X-ray Diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials. In the context of L-arginine research, PXRD played a pivotal role where SCXRD was not feasible. The crystal structure of pure L-arginine was determined for the first time directly from high-quality powder XRD data, a significant achievement given the challenges in obtaining suitable single crystals. rsc.orgacs.org
This technique is routinely used to confirm the identity and phase purity of a synthesized crystalline compound. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. For L-arginine, PXRD analysis confirmed a monoclinic crystal system with the space group P2₁. acs.orgresearchgate.net The refined unit cell parameters obtained from the Rietveld refinement of the powder data are detailed in the table below. acs.org PXRD is also used to confirm the structure of L-arginine derivatives, where the obtained lattice parameters from powder data show good agreement with those from single-crystal studies. scirp.org
| Parameter | Value (for L-arginine) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.7565(4) |
| b (Å) | 16.0230(5) |
| c (Å) | 5.5805(3) |
| β (°) | 98.058(4) |
| Molecules per unit cell (Z) | 4 |
Neutron Diffraction Studies
Neutron diffraction provides a unique and complementary perspective to X-ray diffraction, particularly for locating hydrogen atoms. X-rays are scattered by electrons, making it difficult to precisely determine the positions of hydrogen atoms, which have only one electron. Neutrons, however, are scattered by atomic nuclei, and their scattering power is not dependent on atomic number, making them highly sensitive to hydrogen positions.
This capability was leveraged in a precision neutron diffraction study of L-arginine dihydrate. mdpi.com This investigation allowed for the exact localization of all hydrogen atoms in the structure. mdpi.com The results confirmed that the arginine molecule exists as a zwitterion, with the positive charge located on the guanidinium (B1211019) group, and revealed a complex network of nine distinct hydrogen bonds (N–H⋯O, N–H⋯N, and O–H⋯O) that stabilize the crystal structure. researchgate.netmdpi.com While this study was conducted on the dihydrate form, its findings provide invaluable insight into the intricate hydrogen-bonding schemes that are fundamental to the structure of hydrated L-arginine crystals.
Microscopic and Imaging Techniques
Atomic Force Microscopy (AFM) in Crystal Growth Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. mdpi.com It is particularly well-suited for studying the surfaces of fragile biological samples like amino acid crystals without the need for staining or freezing. mdpi.com In the field of L-arginine research, AFM has been employed to investigate the surface morphology and growth mechanisms of crystals.
Studies on L-arginine acetate (B1210297) crystals have used AFM to visualize various step patterns on cleavage planes. researchgate.net These investigations also revealed morphological changes on the crystal surface caused by the dissolution of material in adsorbed atmospheric moisture, followed by recrystallization. researchgate.net AFM has also been instrumental in elucidating the growth mechanisms of L-arginine phosphate monohydrate (LAP) crystals, showing that growth can proceed through both 2D nucleation and spiral dislocation mechanisms. researchgate.net Beyond crystal growth, AFM has been used to characterize the nanomechanical properties of biofilms in the presence of L-arginine and to confirm the nanoparticle nature of arginine-modified chitosan. mdpi.comnih.gov
Transmission Electron Microscopy (TEM) and Fluorescence Microscopy (FM) for Cellular Investigations
Transmission Electron Microscopy (TEM) and Fluorescence Microscopy (FM) are powerful techniques for investigating materials at the subcellular and cellular levels. TEM provides ultra-high-resolution images, making it ideal for characterizing the morphology of nanoscale materials, while FM allows for the visualization and tracking of specific molecules within living cells. nih.govnih.gov
In L-arginine research, TEM is frequently used to characterize the size and shape of L-arginine-based nanoparticles. For example, it has been used to confirm the nanoparticle morphology of arginine-chitosan (Arg-CS) complexes developed for siRNA delivery and to visualize arginine quantum dots. researchgate.netmdpi.com TEM is also integral to 3D electron diffraction (3D ED) experiments, which have successfully determined the single-crystal structure of L-arginine and Dthis compound from nanocrystals. researchgate.netnih.gov These studies noted that the water molecule within the monohydrate's crystal lattice could be preserved under the high-vacuum conditions of the TEM when samples were cryo-cooled. researchgate.netnih.gov
Fluorescence Microscopy is a key tool for studying the cellular dynamics of L-arginine. By using fluorescently labeled L-arginine or specially designed fluorescent biosensors, researchers can visualize and quantify its uptake and distribution in living cells in real-time. researchgate.netacs.orgresearchgate.net For instance, confocal fluorescence microscopy has been used with L-arginine conjugated to a Cy3 dye to show its uptake into cells. researchgate.net Other studies have developed ratiometric fluorescent probes that enable the specific and quantitative tracking of L-arginine dynamics during cellular processes like neural stem cell differentiation. acs.org
Flow-Imaging Microscopy (FIM) for Protein Aggregation Analysis
Flow-imaging microscopy (FIM) is a powerful technique for the quantitative analysis of subvisible particles in biopharmaceutical formulations. kenelec.com.aukenelec.com.aumdpi.com This method integrates the principles of microfluidics and light microscopy to capture digital images of individual particles as they flow through a microfluidic cell. kenelec.com.aukenelec.com.au FIM is particularly valuable in the study of protein aggregation, a critical quality attribute of therapeutic protein products, as it can provide information on particle size, concentration, and morphology. kenelec.com.aukenelec.com.au In the context of formulations containing L-Arginine, which is often used to suppress aggregation, FIM can be employed to assess the effectiveness of L-Arginine in minimizing particle formation. nih.govresearchgate.net
The analysis using FIM involves passing a liquid sample through a flow cell while a high-speed camera captures images of the particles within the fluid stream. mdpi.com The accompanying software then analyzes these images to determine various parameters for each particle, such as its equivalent circular diameter (ECD), aspect ratio, and transparency. This level of detail allows for the differentiation between various types of particles, such as protein aggregates, silicone oil droplets, or other contaminants.
Research findings have demonstrated the utility of FIM in characterizing the subvisible particle content in protein formulations under various stress conditions, such as agitation and heating. kenelec.com.au For instance, studies have shown that the presence of certain excipients can influence the rate and nature of particle formation. While direct studies focusing solely on this compound's effect as observed through FIM are specific to proprietary research, the methodology is a standard approach to evaluate the performance of formulation components like L-arginine. The data generated can be used to compare the stability of a protein formulation with and without L-Arginine, thereby providing evidence of its role in aggregation suppression.
Below is an interactive data table illustrating the type of data that can be generated using FIM for a hypothetical protein formulation with and without L-Arginine after being subjected to stress.
| Formulation | Particle Size Range (µm) | Particle Concentration (particles/mL) | Predominant Morphology |
| Protein only (stressed) | 2-25 | 15,000 | Irregular, dense aggregates |
| Protein + L-Arginine (stressed) | 2-15 | 3,500 | Smaller, more spherical particles |
| Buffer only | <5 | <500 | Not applicable |
This hypothetical data demonstrates how FIM can be used to quantify the reduction in particle concentration and the alteration in particle morphology, indicating a stabilizing effect of L-Arginine.
Radiometric and Isotopic Labeling Studies (e.g., using L-[2,3,4-3H]-arginine)
Radiometric and isotopic labeling studies are instrumental in tracing the metabolic fate of molecules within biological systems. In the context of L-Arginine, isotopically labeled variants, such as those containing stable isotopes like ¹³C or radioactive isotopes like ³H, are employed to investigate its incorporation into proteins and its role in various metabolic pathways. nih.govnih.govresearchgate.net
One widely used technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are cultured in a medium containing an isotopically labeled amino acid, such as ¹³C₆-L-Arginine. nih.govisotope.comsdu.dk As cells grow and divide, this "heavy" amino acid is incorporated into newly synthesized proteins. By using mass spectrometry, the relative abundance of proteins between different cell populations can be accurately quantified. nih.gov This approach has been pivotal in quantitative proteomics.
While SILAC uses stable isotopes, radiometric studies employ radioactive isotopes like tritium (B154650) (³H). For example, L-[2,3,4-³H]-arginine can be used as a tracer to monitor arginine uptake, metabolism, and incorporation into proteins in various cell and animal models. The radioactivity of the labeled arginine allows for its sensitive detection and quantification in different tissues and cellular compartments. These studies are crucial for understanding the pharmacokinetics and biodistribution of arginine and for elucidating its role in physiological and pathological processes.
Research using ¹³C-labeled arginine in SILAC has shown that it is effectively incorporated into proteins, allowing for the precise quantification of protein expression levels. nih.gov However, a potential confounding factor is the metabolic conversion of arginine to other amino acids, such as proline, which can also become labeled and incorporated into proteins. researchgate.net This necessitates careful experimental design and data analysis to ensure accurate interpretation of the results.
The following table summarizes the applications of different isotopically labeled forms of L-Arginine:
| Isotope Label | Technique | Primary Application | Key Findings |
| ¹³C₆-L-Arginine | SILAC (Mass Spectrometry) | Quantitative proteomics | Enables accurate relative quantification of protein abundance between different cell states. nih.gov |
| L-[2,3,4-³H]-arginine | Radiometric tracing | Metabolic and pharmacokinetic studies | Allows for sensitive tracking of arginine's absorption, distribution, metabolism, and excretion. |
| ¹⁵N-L-Arginine | NMR Spectroscopy | Protein structure and dynamics | Used to probe the local environment and interactions of arginine residues in proteins. nih.gov |
Volumetric and Compressibility Studies in Solution Chemistry
Volumetric and compressibility studies of amino acids in aqueous solutions provide valuable insights into solute-solvent and solute-solute interactions. scholarsresearchlibrary.comtandfonline.comfigshare.com These studies are fundamental to understanding how this compound behaves in a solution and how it might interact with other molecules, such as proteins. The key parameters derived from these studies are the apparent molar volume (VΦ) and the apparent molar isentropic compression (KΦ,S). tandfonline.comfigshare.com
The apparent molar volume is determined from precise density measurements of solutions at different concentrations. scholarsresearchlibrary.com It reflects the volume occupied by the solute in the solution and provides information about the interactions between the solute and solvent molecules. The apparent molar isentropic compression is calculated from measurements of the speed of sound in the solution and its density. tandfonline.com It relates to the resistance of the solution to compression and is indicative of the effect of the solute on the structure of the solvent.
Studies on L-Arginine in aqueous solutions have shown that it exhibits a positive apparent molar volume that increases with concentration, suggesting the presence of significant solute-solvent interactions. scholarsresearchlibrary.comresearchgate.net The compressibility data often show negative values for the apparent molar isentropic compression, which indicates that the water molecules in the hydration shell of L-Arginine are less compressible than the water molecules in the bulk solvent. tandfonline.com This is attributed to the electrostriction of water molecules around the charged groups of the L-Arginine molecule.
The following interactive data table presents typical experimental data that would be collected in a volumetric and compressibility study of L-Arginine in water at a constant temperature.
| Molality of L-Arginine (mol·kg⁻¹) | Density (g·cm⁻³) | Speed of Sound (m·s⁻¹) | Apparent Molar Volume (cm³·mol⁻¹) | Apparent Molar Isentropic Compression (cm³·mol⁻¹·bar⁻¹) |
| 0.1 | 1.0015 | 1500.2 | 138.5 | -2.5 x 10⁻⁴ |
| 0.2 | 1.0058 | 1505.4 | 139.0 | -2.8 x 10⁻⁴ |
| 0.3 | 1.0101 | 1510.6 | 139.5 | -3.1 x 10⁻⁴ |
| 0.4 | 1.0144 | 1515.8 | 140.0 | -3.4 x 10⁻⁴ |
These data illustrate the trend of increasing apparent molar volume and increasingly negative apparent molar isentropic compression with rising L-Arginine concentration, reflecting the strengthening of solute-solvent interactions.
Biophysical Characterization for Protein Formulation (e.g., DSC, DLS, SEC)
A suite of biophysical techniques is employed to characterize protein formulations and to assess the impact of excipients like this compound on protein stability. intertek.comhalolabs.com Among the most common and informative methods are Differential Scanning Calorimetry (DSC), Dynamic Light Scattering (DLS), and Size Exclusion Chromatography (SEC). intertek.comcontractpharma.com
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the thermal stability of a protein. intertek.comresearchgate.net It determines the melting temperature (Tm) of a protein, which is the temperature at which half of the protein population is unfolded. intertek.com A higher Tm generally indicates greater thermal stability. In formulation studies, DSC is used to screen for excipients that can enhance the thermal stability of a protein. The addition of L-Arginine to a protein formulation can lead to an increase in its Tm, signifying a stabilizing effect.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. intertek.comcontractpharma.comnih.gov It is highly sensitive to the presence of large aggregates and is therefore an excellent tool for monitoring protein aggregation. intertek.com In the context of L-Arginine formulations, DLS can be used to assess the effectiveness of L-Arginine in preventing the formation of aggregates over time or under stress conditions. A stable formulation would show a consistent particle size distribution with a low polydispersity index.
Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their size. contractpharma.com It is widely used to quantify the amount of monomer, dimer, and higher-order aggregates in a protein sample. contractpharma.com SEC is a critical tool for quality control and stability testing of protein therapeutics. By analyzing samples with and without L-Arginine, SEC can provide quantitative data on the reduction of aggregate formation, thereby demonstrating the stabilizing effect of L-Arginine.
The following table summarizes the application of these techniques in the biophysical characterization of protein formulations containing L-Arginine.
| Technique | Parameter Measured | Information Gained | Role of L-Arginine |
| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm) | Thermal stability of the protein. intertek.com | Can increase the Tm, indicating enhanced stability. |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution | Presence and extent of aggregation. nih.gov | Helps maintain a monomodal size distribution, indicating reduced aggregation. |
| Size Exclusion Chromatography (SEC) | Elution profile, peak area | Quantification of monomer and aggregate content. contractpharma.com | Reduces the percentage of high molecular weight species (aggregates). |
Theoretical and Computational Approaches in L Arginine Monohydrate Research
Computational science provides powerful tools to investigate the behavior of L-arginine monohydrate at multiple scales, from single-molecule quantum mechanics to the macroscopic behavior of crystal growth. These theoretical and in silico methods complement experimental research by offering detailed mechanistic insights, predicting structural properties, and modeling complex biological and physical processes.
Research on L Arginine Derivatives and Analogs
Design and Synthesis of L-Arginine-Derived Compounds
The unique biochemical properties of L-arginine, owing to its guanidinium (B1211019) group, have spurred the design and synthesis of a variety of derivatives and analogs. These modifications aim to enhance or alter its biological activity, bioavailability, or function as molecular probes. Key synthetic strategies involve modifications at the α-amino group, the carboxyl group, or the guanidinium group.
N-alpha-lauroyl-L-arginine ethyl ester (LAE)
N-alpha-lauroyl-L-arginine ethyl ester, a cationic surfactant, is synthesized from the natural components L-arginine, lauric acid, and ethanol (B145695). The industrial synthesis is typically a two-step chemical process. First, L-arginine is esterified with ethanol in the presence of an acidic catalyst like thionyl chloride to produce L-arginine ethyl ester. earthwormexpress.comgoogle.comfao.org Subsequently, the α-amino group of the L-arginine ethyl ester is acylated by reacting it with lauroyl chloride in an aqueous medium. earthwormexpress.comfrontiersin.orgresearchgate.net The final product, ethyl-Nα-lauroyl-L-arginate·HCl, is then recovered as a hydrochloride salt. fao.orgfrontiersin.org
Alternatively, enzymatic synthesis offers a greener route. This process can be catalyzed by hydrolases, such as papain, in a low-water organic medium to facilitate the esterification and acylation reactions. vedeqsa.com
N-alpha-acetyl-arginine
N-acetyl-L-arginine is an N-terminal acetylated form of L-arginine. Chemically, it can be synthesized by treating L-arginine with acetic anhydride. chemicalbook.com In biological systems, N-acetyl amino acids are typically produced through the action of N-acetyltransferases (NATs) or via the breakdown of N-acetylated proteins by hydrolases. hmdb.ca A simple laboratory preparation of a related compound, N-alpha-acetylarginine methylamide, involves the coupling of NG-protonated Z-Arg with methylamine, followed by removal of the protecting group and acetylation. nih.gov
Citrulline
Citrulline is a key intermediate in the urea (B33335) cycle and can be synthesized from L-arginine. The primary method for this conversion is enzymatic. The enzyme arginine deiminase (ADI), belonging to the hydrolase family, catalyzes the conversion of L-arginine to L-citrulline and ammonia (B1221849). ebrary.netwikipedia.org This process is utilized in various microorganisms and can be harnessed for industrial production of L-citrulline. nih.govacs.org In vivo, the conversion of arginine to citrulline is also a critical step in the production of nitric oxide, catalyzed by nitric oxide synthases (NOS), and is also carried out by peptidylarginine deiminases (PADs). ebrary.netmdpi.com
Norarginine
L-norarginine is an analog of L-arginine where a methylene (B1212753) group in the side chain is removed. Its synthesis can be achieved through multi-step chemical processes starting from protected ornithine derivatives. For instance, a novel nitric oxide synthase inhibitor, Nω′-hydroxy-Nω-methyl-L-arginine, was synthesized in eight steps from Nδ-(benzyloxycarbonyl)-L-ornithine, showcasing a synthetic route that can be adapted for other arginine analogs like norarginine. rsc.org
Interactive Data Table: Synthesis of L-Arginine Derivatives
| Compound | Key Reactants | Synthesis Method | Catalyst/Enzyme |
|---|---|---|---|
| N-alpha-lauroyl-L-arginine ethyl ester | L-arginine, Ethanol, Lauroyl chloride | Chemical | Thionyl chloride |
| N-alpha-lauroyl-L-arginine ethyl ester | Fatty acids, Esterified dibasic amino acids | Enzymatic | Papain |
| N-alpha-acetyl-arginine | L-arginine, Acetic anhydride | Chemical | - |
| Citrulline | L-arginine | Enzymatic | Arginine deiminase (ADI) |
| Norarginine | Nδ-(benzyloxycarbonyl)-L-ornithine | Multi-step chemical | - |
Investigation of Biological Activities of Analogs
L-arginine analogs have been extensively investigated for their biological activities, primarily focusing on enzyme inhibition and antimicrobial effects. These studies are crucial for understanding the physiological roles of arginine-metabolizing enzymes and for developing new therapeutic agents.
Enzyme Inhibition
L-arginine derivatives are potent inhibitors of several key enzymes, most notably Nitric Oxide Synthases (NOS) and Arginases.
Nitric Oxide Synthase (NOS) Inhibition: NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine. nih.gov Many L-arginine analogs act as competitive inhibitors of NOS. For example, NG-monomethyl-L-arginine (L-NMMA) and asymmetric NG,NG-dimethyl-L-arginine (ADMA) are well-known endogenous NOS inhibitors. nih.gov Synthetic analogs such as Nω-nitro-L-arginine (L-NNA) and its methyl ester (L-NAME) are also potent inhibitors used extensively in research. nih.gov The inhibitory activity of these analogs is often dependent on modifications to the guanidinium group. nih.gov Some analogs, like L-homoarginine, can act as alternative substrates for NOS, albeit with lower efficiency than L-arginine. nih.govnih.gov
Arginase Inhibition: Arginase competes with NOS for the common substrate L-arginine, converting it to ornithine and urea. scbt.comgd3services.com Inhibition of arginase can therefore increase the bioavailability of L-arginine for NO production. L-arginine analogs such as L-canavanine and L-ornithine have been shown to be strong inhibitors of arginase. nih.gov Boronic acid-based inhibitors of L-arginine have also been developed as potent arginase inhibitors. nih.gov
Antimicrobial Effects
Certain L-arginine derivatives, particularly cationic surfactants like N-alpha-lauroyl-L-arginine ethyl ester (LAE), exhibit broad-spectrum antimicrobial activity. researchgate.net
Spectrum of Activity: LAE is effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. researchgate.netresearchgate.netresearchgate.net Its efficacy has been demonstrated against various foodborne pathogens. researchgate.netunizar.es Other arginine-based cationic surfactants with varying acyl chain lengths also show significant antimicrobial properties. nih.gov Poly-L-arginine has also been reported to have antibacterial activity. nih.gov
Mechanism of Action: The antimicrobial action of LAE and similar arginine-based surfactants is attributed to their cationic nature and amphiphilic structure. researchgate.netnih.gov The positively charged guanidinium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption, altered permeability, and ultimately, a loss of cell viability. researchgate.netremedypublications.com
Interactive Data Table: Biological Activities of L-Arginine Analogs
| Analog/Derivative | Biological Activity | Target Enzyme/Organism | Key Findings |
|---|---|---|---|
| N-alpha-lauroyl-L-arginine ethyl ester (LAE) | Antimicrobial | Gram-positive & Gram-negative bacteria, yeasts, molds | Broad-spectrum activity; disrupts cell membranes. researchgate.netresearchgate.net |
| NG-monomethyl-L-arginine (L-NMMA) | Enzyme Inhibition | Nitric Oxide Synthase (NOS) | Potent competitive inhibitor of NOS. nih.gov |
| Nω-nitro-L-arginine (L-NNA) | Enzyme Inhibition | Nitric Oxide Synthase (NOS) | Potent inhibitor of all NOS isoforms. nih.gov |
| L-Canavanine | Enzyme Inhibition | Arginase | Strong inhibitor of arginase. nih.gov |
| L-Ornithine | Enzyme Inhibition | Arginase | Product of the arginase reaction and also an inhibitor. nih.gov |
| Poly-L-arginine | Antimicrobial | E. coli O157:H7, S. aureus | Antibacterial activity influenced by pH. nih.gov |
Structure-Activity Relationship Studies of L-Arginine Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of L-arginine analogs influences their biological activity. These studies guide the design of more potent and selective compounds.
Enzyme Inhibition
For NOS inhibitors, the integrity of the guanidinium group is crucial for binding to the enzyme's active site. Modifications at this site significantly impact inhibitory potency and selectivity.
Guanidinium Group Modifications: Substitution on the guanidino nitrogens of L-arginine has been a common strategy to create potent NOS inhibitors. nih.gov For instance, the introduction of a nitro group (as in L-NNA) or a methyl group (as in L-NMMA) enhances inhibitory activity. nih.gov However, some potent inhibitors like alpha-guanidinoglutaric acid and arcaine (B1209109) are not substituted at the guanidino nitrogen, indicating that other structural features also contribute to inhibition. nih.gov The length and nature of alkyl chains on the guanidinium group can also influence isoform selectivity. nih.gov
Amino Acid Backbone: The L-configuration of the alpha-amino acid is generally preferred for arginase inhibition, reflecting the stereospecificity of the enzyme's active site. nih.gov
Antimicrobial Effects
In the case of antimicrobial arginine-based surfactants, the key structural features determining activity are the length of the acyl chain and the cationic nature of the headgroup.
Acyl Chain Length: The antimicrobial activity of Nα-acyl-L-arginine ethyl esters is directly related to the length of the fatty acid chain. Increasing the carbon chain length of the acyl group generally improves antimicrobial properties. nih.gov This is attributed to the enhanced lipophilicity, which facilitates interaction with and disruption of the lipid bilayers of microbial cell membranes.
Cationic Headgroup: The positively charged guanidinium group of the arginine headgroup is essential for the initial electrostatic interaction with the negatively charged microbial cell surface. nih.gov This interaction is the first step in the mechanism of action that leads to membrane disruption.
Interactive Data Table: Structure-Activity Relationships of L-Arginine Analogs
| Analog Class | Structural Modification | Effect on Biological Activity |
|---|---|---|
| NOS Inhibitors | Substitution on guanidino nitrogen (e.g., nitro, methyl group) | Generally increases inhibitory potency. nih.gov |
| NOS Inhibitors | Elongated Nω-alkyl chains | Can influence isoform selectivity. nih.gov |
| Arginase Inhibitors | L-configuration of the amino acid | Preferred for binding to the active site. nih.gov |
| Antimicrobial Surfactants | Increased acyl chain length | Enhances antimicrobial activity due to increased lipophilicity. nih.gov |
| Antimicrobial Surfactants | Presence of cationic guanidinium group | Essential for interaction with microbial membranes. nih.gov |
Mechanistic Research in Animal Models Involving L Arginine Monohydrate
Cardiovascular Physiology and Endothelial Function Mechanisms
L-arginine, a semi-essential amino acid, is a critical substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a key signaling molecule in the cardiovascular system. NO plays a crucial role in regulating vascular tone, and consequently, cardiovascular homeostasis. Animal models have been instrumental in elucidating the mechanisms by which L-arginine influences cardiovascular physiology, particularly endothelial function.
In hypercholesterolemic rabbits, a model for atherosclerosis, dietary L-arginine supplementation has been shown to have atheroprotective effects, which increase with age. Specifically, L-arginine supplementation significantly reduced the mean frequency of atherosclerotic lesions in mature rabbits but not in immature ones. This suggests an age-related component to the vascular benefits of L-arginine. Further studies in cholesterol-fed rabbits demonstrated that exogenous L-arginine could normalize impaired endothelium-dependent vasodilation. The vasodilator response to acetylcholine, which is dependent on a functional endothelium, was impaired in these animals but was restored with L-arginine administration. This improvement is attributed to the enhanced synthesis of NO from its precursor, L-arginine.
Animal studies have also demonstrated that chronic administration of L-arginine can reduce the extent of atherosclerosis. In LDL receptor knockout mice, L-arginine prevented the development of xanthomas. The proposed mechanism involves the inhibition of the nuclear transcription factor NF-κB by enhanced NO bioavailability, which in turn prevents the expression of adhesion molecules on endothelial surfaces.
The role of L-arginine in hypertension has also been investigated in various rat models. In the two-kidney, one-clip (2K1C) renovascular hypertension model, oral administration of L-arginine for seven days significantly reduced mean blood pressure. This was accompanied by a significant increase in water and sodium excretion, suggesting that L-arginine may induce changes in renal hemodynamics or tubular transport through increased NO formation. Similarly, in mineralocorticoid-salt (DOCA-salt) hypertensive rats, dietary L-arginine supplementation attenuated the rise in systolic blood pressure. This effect was associated with decreased vasoconstriction in response to noradrenaline and increased acetylcholine-induced vasodilation, pointing towards a vascular mechanism of action.
In rats with heart failure induced by coronary artery ligation, chronic oral L-arginine treatment was found to improve endothelium-dependent relaxation of isolated aortic rings. However, this improvement in endothelial function did not translate to an enhancement of in vivo cardiac function in this particular model.
It is important to note that while many studies show beneficial effects, the outcomes can be influenced by the duration of treatment and the specific vascular bed being examined. For instance, one study in hypercholesterolemic rabbits found that while dietary L-arginine initially improved plasma arginine levels, limited atherosclerosis in the descending aorta, and preserved endothelium-dependent vasodilation, this therapeutic effect was not sustained over a longer period.
The "arginine paradox" is a concept that has emerged from these and other studies, questioning how supplemental L-arginine can have such profound effects when intracellular concentrations of L-arginine already far exceed the amount required by endothelial nitric oxide synthase (eNOS). One hypothesis is that L-arginine helps to restore endothelial function in conditions where there are elevated levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS.
Table 1: Effects of L-Arginine on Cardiovascular Parameters in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Cholesterol-fed Rabbits | Reduced frequency of atherosclerotic lesions, particularly in mature animals. | |
| Hypercholesterolemic Rabbits | Normalized impaired endothelium-dependent vasodilation in response to acetylcholine. | |
| LDL Receptor Knockout Mice | Reduced extent of atherosclerosis and prevented xanthoma development. | |
| 2K1C Renovascular Hypertensive Rats | Significantly reduced mean blood pressure and increased water and sodium excretion. | |
| DOCA-salt Hypertensive Rats | Attenuated systolic blood pressure, decreased noradrenaline-induced vasoconstriction, and increased acetylcholine-induced vasodilation. | |
| Rats with Heart Failure | Improved endothelium-dependent relaxation of aortic rings. | |
| Hypercholesterolemic Rabbits | Early, but not sustained, limitation of atherosclerosis and preservation of endothelium-dependent vasodilation. |
Neurological and Cognitive Function Mechanisms (e.g., spatial memory, NO-pathway in brain)
The nitric oxide (NO) pathway in the brain, where L-arginine serves as the precursor for NO synthesis, is integral to neuronal functions, including synaptic plasticity and memory. Animal models have provided significant insights into how L-arginine monohydrate influences neurological and cognitive processes.
In a rat model of neuroinflammation induced by lipopolysaccharide (LPS), which is known to impair learning and memory, administration of L-arginine was shown to ameliorate spatial learning and memory deficits. Rats treated with LPS took longer and traveled a greater distance to find a hidden platform in the Morris water maze, a test of spatial memory. Pre-treatment with L-arginine significantly improved their performance, reducing both the time and distance to reach the platform. However, while L-arginine mitigated the behavioral deficits, it did not restore the LPS-induced impairment of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Studies using models of chronic stress have also demonstrated the beneficial effects of L-arginine on cognitive function. In rats subjected to a chronic variable stress model, co-administration of L-arginine and creatine (B1669601) was found to improve reference memory retention. This suggests a role for L-arginine-derived NO synthesis in counteracting the negative impacts of chronic stress on memory. Furthermore, in a senescence-accelerated mouse model (SAMP10), daily intake of L-arginine was shown to suppress aging-related cognitive decline and behavioral depression, particularly under conditions of psychosocial stress. The proposed mechanism involves the reduction of oxidative damage and enhancement of mitochondrial functions in the brain.
L-arginine has also been investigated for its neuroprotective effects in models of brain injury. In a newborn rat model of acute severe asphyxia, L-arginine administration after the insult significantly reduced neuronal loss and the proportion of degenerating neurons in the hippocampus and parietal cortex. Similarly, in a neonatal rat model of hypoxic-ischemia, post-treatment with L-arginine was found to decrease neuronal apoptosis in the hippocampus and striatum. These findings suggest that L-arginine may offer neuroprotective benefits by promoting neuronal survival in the face of ischemic and hypoxic damage.
Research into animal models of Alzheimer's disease has also explored the potential of L-arginine. In a rat model where Alzheimer's-like pathology was induced by intra-hippocampal injection of aluminum chloride (AlCl3), pretest injection of L-arginine restored normal novelty-seeking behavior, an effect that was blocked by an inhibitor of neuronal NO synthase (nNOS), indicating the involvement of the NO pathway. This suggests a protective role for L-arginine against the detrimental effects of AlCl3 on neuronal function in the hippocampus. Another study using a similar model found that L-arginine may protect against Alzheimer's-like pathology by increasing hippocampal NO levels.
The synthesis of NO from L-arginine in the brain is catalyzed by a soluble enzyme that is dependent on NADPH and physiological concentrations of free Ca2+. This process is a key transduction mechanism for the stimulation of soluble guanylate cyclase, an important downstream effector of NO signaling.
Table 2: Effects of L-Arginine on Neurological and Cognitive Function in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Lipopolysaccharide (LPS)-induced Neuroinflammation in Rats | Ameliorated spatial learning and memory impairments. | |
| Chronic Variable Stress in Rats | Improved reference memory retention when co-administered with creatine. | |
| Senescence-Accelerated Mice (SAMP10) under Psychosocial Stress | Suppressed aging-related cognitive decline and behavioral depression. | |
| Acute Severe Asphyxia in Newborn Rats | Reduced neuronal loss and degeneration in the hippocampus and parietal cortex. | |
| Hypoxic-Ischemia in Neonatal Rats | Decreased neuronal apoptosis in the hippocampus and striatum. | |
| Aluminum Chloride-induced Alzheimer's-like Pathology in Rats | Restored novelty-seeking behavior, indicating a protective effect on memory retrieval. |
Immunological Response and Inflammation Pathways (e.g., macrophage metabolism)
L-arginine plays a pivotal role in regulating immunological responses and inflammation, primarily through its metabolism by two key enzymes: nitric oxide synthase (NOS) and arginase. These enzymes dictate the production of nitric oxide (NO) and ornithine, respectively, which in turn influence the function of various immune cells, particularly macrophages and T cells.
In macrophages, the metabolic fate of L-arginine is a critical determinant of their activation state and function. Classically activated (M1) macrophages, which are involved in pro-inflammatory and anti-microbial responses, utilize L-arginine to produce high levels of NO via inducible nitric oxide synthase (iNOS or NOS2). This NO has cytotoxic properties that are essential for eliminating intracellular pathogens and tumor cells. Conversely, alternatively activated (M2) macrophages, associated with anti-inflammatory responses and tissue repair, metabolize L-arginine through arginase 1 (Arg1) to produce ornithine and urea (B33335). Ornithine is a precursor for polyamines and proline, which are crucial for cell proliferation and collagen synthesis, respectively, contributing to wound healing.
Animal models have demonstrated this dichotomy. In murine macrophages, stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria, can induce significant NO production. However, the extent of this response can vary between different mouse strains, with some exhibiting a more M2-like phenotype with higher ornithine production. In a model of bovine mastitis using bovine mammary epithelial cells (BMECs) challenged with LPS, L-arginine was shown to relieve the inflammatory response. It reduced the LPS-induced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and also decreased the expression of iNOS. This anti-inflammatory effect was associated with the inhibition of the NF-κB signaling pathway.
The availability of L-arginine is also crucial for T lymphocyte function. Depletion of L-arginine in the microenvironment, often due to high arginase activity by myeloid-derived suppressor cells (MDSCs) or M2 macrophages, can impair T cell proliferation and function. This is a significant mechanism of immune evasion used by tumors. Conversely, L-arginine supplementation has been shown to enhance T cell and natural killer (NK) cell activity and promote the production of pro-inflammatory cytokines in some contexts. In vivo studies in mice have shown that elevated L-arginine levels can increase the survival capacity of antigen-activated T cells and enhance their anti-tumor activity.
In a restraint stress model in rats and mice, which is known to suppress immune responses, pretreatment with L-arginine antagonized the stress-induced suppression of both humoral and cell-mediated immunity. This effect was reversed by an inhibitor of neuronal NO synthase, indicating that the immunomodulatory effects of L-arginine in this context are mediated by NO.
It is important to note that the effect of L-arginine on cytokine production can be complex and context-dependent. While some studies show a reduction in pro-inflammatory cytokines, others have not found a significant effect. For instance, one study in aged mice did not find that L-arginine supplementation mediated the renal mRNA expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Table 3: Effects of L-Arginine on Immunological Responses and Inflammation in Animal Models
| Animal Model/Cell Type | Key Findings | Reference |
|---|---|---|
| Murine Macrophages | L-arginine metabolism via NOS2 (M1) or Arginase 1 (M2) dictates macrophage phenotype and function. | |
| Bovine Mammary Epithelial Cells (LPS-induced inflammation) | Reduced production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and iNOS expression. | |
| Tumor-bearing Mice | Elevated L-arginine levels increased the survival and anti-tumor activity of CD8+ T cells. | |
| Restraint Stress in Rats and Mice | Antagonized stress-induced immunosuppression via a nitric oxide-dependent mechanism. | |
| Aged Mice | Did not significantly alter renal mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). |
Metabolic Regulation and Organ Function Studies (e.g., carbohydrate and lipid metabolism, renal function)
This compound plays a significant role in metabolic regulation and organ function, with its effects on carbohydrate and lipid metabolism, as well as renal function, being extensively studied in animal models.
Carbohydrate Metabolism:
Animal studies have shown that L-arginine can modulate glucose homeostasis through various mechanisms. In both lean and diet-induced obese mice, oral L-arginine has been found to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion. This leads to increased plasma insulin levels and improved glucose clearance during an oral glucose tolerance test. The beneficial effects of L-arginine on glucose tolerance are dependent on GLP-1 receptor signaling, as these effects were absent in GLP-1 receptor knockout mice.
In diet-induced obese rats, dietary L-arginine supplementation has been shown to stimulate both glucose and oleic acid oxidation in skeletal muscles. This suggests that L-arginine can enhance the utilization of energy substrates in insulin-sensitive tissues, which may contribute to its anti-obesity effects. Furthermore, in a rat model of acute kidney injury, L-arginine demonstrated a rapid insulin-like action, improving glucose handling. This effect may be mediated by increased adiponectin expression, an insulin-sensitizing hormone.
Lipid Metabolism:
L-arginine has also been shown to influence lipid metabolism. In diet-induced obese rats, L-arginine supplementation has been found to reduce body fat mass. This is associated with an increase in basal lipolysis in adipose tissue. In rabbits with induced atherosclerosis under high-altitude conditions, L-arginine administration for 30 days delayed the progression of experimental atherosclerosis. This was accompanied by a decrease in total blood cholesterol, triglycerides, and LDL levels, and an increase in HDL cholesterol levels.
Renal Function:
The effects of L-arginine on renal function in animal models are complex and can be either beneficial or detrimental depending on the specific context. In several models of chronic kidney disease, including renal ablation and diabetic nephropathy, L-arginine supplementation has been reported to have beneficial effects. It has also been shown to be protective in ischemic acute renal failure. For instance, in rats with fipronil-induced nephrotoxicity, L-arginine markedly reversed the induced changes, suggesting a reno-protective effect.
However, in other models, L-arginine supplementation has been shown to be detrimental. In animal models of glomerulonephritis, it has been found to worsen the condition, likely by increasing the production of NO from the local expression of inducible NO synthase (iNOS). Furthermore, a study on aging mice found that chronic dietary L-arginine supplementation accelerated the functional decline of the kidney and vasculature, leading to enhanced age-associated albuminuria and mortality, particularly in females. In a study on cats, dietary supplementation with arginine enhanced the postprandial increase of blood urea concentrations, and as urea was not increasingly excreted, it was suggested that this could have detrimental effects on kidney function.
Table 4: Effects of L-Arginine on Metabolic Regulation and Organ Function in Animal Models
| Area of Study | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Carbohydrate Metabolism | Lean and Diet-Induced Obese Mice | Increased GLP-1 secretion, leading to improved glucose tolerance. | |
| Diet-Induced Obese Rats | Stimulated glucose and oleic acid oxidation in skeletal muscle. | ||
| Rats with Acute Kidney Injury | Improved glucose handling, possibly mediated by adiponectin. | ||
| Lipid Metabolism | Diet-Induced Obese Rats | Reduced body fat mass and increased basal lipolysis. | |
| Rabbits with Induced Atherosclerosis | Decreased total cholesterol, triglycerides, and LDL; increased HDL. | ||
| Renal Function | Rats with Fipronil-Induced Nephrotoxicity | Markedly reversed fipronil-induced renal damage. | |
| Animal Models of Glomerulonephritis | Detrimental effects, likely due to increased iNOS-derived NO production. | ||
| Aging Mice | Accelerated age-related renal functional decline and increased albuminuria. | ||
| Cats | Increased blood urea without increased excretion, suggesting potential for renal strain. |
Reproductive System Physiology and Spermatogenesis Mechanisms
L-arginine is a crucial amino acid for reproductive physiology, particularly in males, where it plays a significant role in spermatogenesis and sperm function. Animal models have been extensively used to investigate the mechanisms through which L-arginine exerts its effects on the reproductive system.
In boars subjected to high ambient temperatures, a condition known to induce infertility, dietary L-arginine supplementation has been shown to alleviate heat stress-induced reproductive deficits. Supplementation led to a remarkable improvement in sperm motility, normality, total sperm number, and effective total sperm number. The underlying mechanisms appear to involve an enhancement of semen antioxidant capacity. This was evidenced by a decrease in malondialdehyde and 8-Hydroxy-2'-deoxyguanosine content in sperm, and an increase in the ratio of glutathione (B108866) to oxidized glutathione, total antioxidant capacity, and the activities of glutathione peroxidase and catalase in seminal plasma. Furthermore, L-arginine supplementation was associated with more intact mitochondrial ultrastructure in sperm and higher ATP content. It also led to increased levels of estradiol-17β and testosterone (B1683101), and improved libido. These effects were correlated with a linear increase in nitric oxide (NO) content, suggesting that the benefits of L-arginine are mediated, at least in part, through the NO pathway.
Similarly, in rams, oral supplementation with rumen-protected L-arginine has been found to improve fertility. The treatment resulted in significant improvements in semen quality and quantity, as well as an increase in testosterone levels. Biometric measurements of the testes and accessory genital glands were also significantly higher in the L-arginine treated group. The proposed mechanisms include the NO-increasing effect of L-arginine on testicular blood flow and the role of its metabolite, ornithine, in the biosynthesis of polyamines like spermine (B22157) and spermidine (B129725), which are important for sperm motility.
In diabetic rat models, which often exhibit testicular dysfunction, L-arginine treatment has been shown to ameliorate these complications. L-arginine restored normal testicular structure and function through its antioxidant, anti-apoptotic, and anti-fibrotic effects. It increased the levels of total antioxidant capacity, superoxide (B77818) dismutase, and glutathione peroxidase, while decreasing transforming growth factor-β1 and NO levels. It also downregulated the expression of inducible nitric oxide synthase (iNOS) and caspase-3, and upregulated the expression of the tight junction protein ZO-1, thereby maintaining the integrity of the Sertoli cell junctions.
Studies in roosters have also demonstrated the positive effects of L-arginine on reproductive parameters. Dietary L-arginine supplementation led to higher testosterone levels, better sperm motility, and improved semen quality. Furthermore, L-arginine supplementation in aging roosters was found to minimize the decompaction of sperm chromatin, potentially extending their reproductive lifespan. This is particularly relevant as arginine is a major component of rooster sperm protamine, a protein essential for the high compaction of sperm chromatin.
The mechanism of action of L-arginine on spermatozoa vitality is thought to be primarily through the increased biosynthesis of nitric oxide. NO plays a crucial role in regulating multiple functions within the male reproductive system, and its production from L-arginine by nitric oxide synthase (NOS) present in spermatozoa is a key pathway.
Table 5: Effects of L-Arginine on Reproductive System Physiology and Spermatogenesis in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Boars under Heat Stress | Improved semen quality (motility, normality, number), enhanced antioxidant capacity, and increased libido. | |
| Rams | Improved semen quality and quantity, and increased testosterone levels. | |
| Diabetic Rats | Restored testicular structure and function via antioxidant, anti-apoptotic, and anti-fibrotic effects. | |
| Roosters | Higher testosterone levels, better sperm motility, and improved semen quality. | |
| Aging Roosters | Minimized age-induced sperm chromatin decompaction. |
Pain Modulation Mechanisms (e.g., peripheral antihyperalgesic action)
The L-arginine-nitric oxide (NO) pathway is a significant modulator of pain perception, and its mechanisms have been explored in various animal models of pain, including neuropathic and inflammatory pain.
In a rat model of painful diabetic neuropathy, L-arginine supplementation was found to prevent the development of mechanical hyperalgesia, as well as tactile and thermal allodynia. This protective effect was associated with the normalization of plasma nitric oxide (NO) concentrations and an increase in plasma agmatine (B1664431) levels. Agmatine, a metabolite of L-arginine, has been shown to have neuroprotective and analgesic properties, suggesting a dual mechanism for L-arginine's beneficial effects in this model.
The role of the L-arginine-NO pathway in stress-induced analgesia has also been investigated. In rats subjected to acute restraint stress, cerebral citrulline levels, a co-product of NO synthesis from L-arginine, were found to increase. While high doses of L-arginine itself had a minor and transient pro-nociceptive effect, pretreatment with an NO synthase inhibitor, N-nitro-L-arginine methyl ester (L-NAME), potentiated the analgesia induced by stress. This suggests a complex modulatory role for NO in thermoalgesic sensitivity and stress-induced pain relief.
In a mouse model of paclitaxel-induced neuropathic pain, a combination therapy of L-arginine with syringic acid or sinapic acid demonstrated a significant reversal of behavioral changes and oxidative stress. L-arginine was found to potentiate the individual neuroprotective and analgesic effects of these phenolic acids, suggesting a synergistic action that could be beneficial in managing chemotherapy-induced neuropathy.
Studies using the formalin test in mice, a model of inflammatory pain, have revealed a dual role for peripherally formed NO in pain modulation. Intraplantar administration of low doses of L-arginine enhanced the second phase of the nociceptive response, which is associated with inflammation. Conversely, a higher dose of L-arginine produced an antinociceptive effect. This suggests that the local concentration of NO in tissues can either promote or inhibit pain, depending on the context.
The L-arginine/nitric oxide/cyclic guanosine (B1672433) monophosphate (cGMP) pathway is a key player in peripheral antinociception. Activation of this pathway has been implicated in the pain-relieving effects of various drugs. For instance, the antinociceptive effects of zerumbone, a natural compound, in a mouse model of neuropathic pain were reversed by pre-treatment with L-arginine, indicating the involvement of the L-arginine-NO-cGMP pathway.
In some animal models, L-arginine has been shown to have pro-nociceptive effects. For example, intraperitoneal injection of L-arginine in rats produced a nociceptive effect in models of electrocutaneous stimulation and the hot-plate test. This highlights the complexity of the L-arginine-NO pathway in pain modulation, where its effects can be either analgesic or pro-nociceptive depending on the pain model, the dose of L-arginine, and the site of action (central versus peripheral).
Table 6: Effects of L-Arginine on Pain Modulation in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Painful Diabetic Neuropathy in Rats | Prevented mechanical hyperalgesia and allodynia; normalized plasma NO and increased plasma agmatine. | |
| Stress-Induced Analgesia in Rats | NO synthase inhibition potentiated stress-induced analgesia, suggesting a modulatory role for the L-arginine-NO pathway. | |
| Paclitaxel-Induced Neuropathic Pain in Mice | Potentiated the analgesic and neuroprotective effects of syringic and sinapic acids. | |
| Formalin-Induced Inflammatory Pain in Mice | Exhibited a dual role: low doses were pro-nociceptive, while a high dose was antinociceptive. | |
| Neuropathic Pain in Mice (Zerumbone study) | Pre-treatment with L-arginine reversed the antinociceptive effects of zerumbone, implicating the L-arginine-NO-cGMP pathway. | |
| Electrocutaneous and Thermal Pain in Rats | Produced a pro-nociceptive effect. |
Emerging Research Themes and Future Directions
Integration of Multi-Omics Data for Systems Biology Understanding
A systems biology approach, which integrates various "omics" disciplines, is revolutionizing our understanding of L-arginine's role in complex biological networks. nih.govazolifesciences.com This methodology combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of how L-arginine metabolism is regulated and how it influences cellular function in health and disease. azolifesciences.commdpi.com By analyzing these multiple layers of biological information, researchers can move from a simplified view to a more comprehensive model of the intricate interactions involving L-arginine. azolifesciences.com
Recent studies have successfully applied multi-omics analyses to investigate the role of arginine biosynthesis genes in cancer. researchgate.netnih.gov An integrative analysis of data from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases revealed that the expression levels of arginine biosynthesis genes are correlated with tumor immune evasion and resistance to therapy across various cancer types. researchgate.netnih.gov Specifically, a higher arginine biosynthesis score was linked to a decrease in immune-related pathways and immune cell infiltration, suggesting that altered L-arginine metabolism within tumors can create an environment that suppresses anti-tumor immune responses. nih.gov
This multi-omics approach is also being used to understand the interplay between L-arginine, gut microbiota, and host metabolism. Studies have shown that L-arginine supplementation can alter the diversity and abundance of gut microbes, which in turn affects metabolic pathways related to amino acids, carbohydrates, and lipids in the host. frontiersin.orgresearchgate.net
Table 1: Overview of 'Omics' Layers in L-Arginine Research
| 'Omics' Layer | Focus of Study | Example Application in L-Arginine Research |
| Genomics | Study of the entire genome and gene sequences. | Identifying genetic variations in arginine biosynthesis pathways associated with disease. researchgate.netnih.gov |
| Transcriptomics | Analysis of all RNA transcripts (the transcriptome). | Measuring the expression of genes encoding enzymes in L-arginine metabolic pathways in response to stimuli. nih.gov |
| Proteomics | Large-scale study of proteins and their functions. | Quantifying the levels of key enzymes like arginase and nitric oxide synthase in different tissues. |
| Metabolomics | Study of small molecules (metabolites) within cells and tissues. | Measuring concentrations of L-arginine and its downstream products (e.g., nitric oxide, ornithine, citrulline) to map metabolic fluxes. frontiersin.orgresearchgate.netmdpi.com |
Advanced Biotechnological Applications of L-Arginine Monohydrate
This compound is a vital component in various biotechnological and biopharmaceutical applications, primarily due to its role in cellular growth and protein stabilization. chemimpex.cominnospk.com
One of its key uses is as a supplement in cell culture media for the production of recombinant proteins and monoclonal antibodies. chemimpex.com It serves as an essential nutrient that promotes the growth and proliferation of mammalian cells, thereby enhancing the yield and quality of biopharmaceutical products. chemimpex.com
In biopharmaceutical formulations, L-arginine is widely used to stabilize proteins and prevent aggregation. pfanstiehl.comdrug-dev.com High concentrations of proteins in therapeutic formulations often lead to increased viscosity and the formation of aggregates, which can compromise the product's efficacy and stability. pfanstiehl.com L-arginine acts as a solubilizing agent, disrupting protein-protein interactions and reducing viscosity, which facilitates manufacturing and administration. pfanstiehl.comdrug-dev.com It is also employed during the refolding of proteins and in lyophilization (freeze-drying) processes to help maintain the native structure and biological activity of therapeutic proteins. pfanstiehl.comdrug-dev.com
Furthermore, metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum represents a significant advancement in the biotechnological production of L-arginine. researchgate.netdiva-portal.org Researchers are developing engineered strains capable of producing high titers of L-arginine from renewable feedstocks, which is crucial for meeting the growing industrial demand for this amino acid. researchgate.netdiva-portal.org
Table 2: Biotechnological Applications of this compound
| Application | Function of this compound | Industry |
| Cell Culture | Essential nutrient promoting cell growth and proliferation. chemimpex.com | Biopharmaceuticals |
| Protein Formulation | Reduces viscosity and prevents protein aggregation. pfanstiehl.comdrug-dev.com | Biopharmaceuticals |
| Protein Refolding | Acts as a stabilizer to ensure proper protein structure. drug-dev.com | Biopharmaceuticals |
| Lyophilization | Protects proteins during the freeze-drying process. drug-dev.com | Biopharmaceuticals |
| Microbial Fermentation | Target product of metabolically engineered microorganisms. researchgate.netnih.gov | Biotechnology |
Novel Synthetic Routes and Modifications of this compound
The development of novel synthetic strategies for L-arginine and its derivatives is a key area of research, driven by the need for both efficient, sustainable production and the creation of new molecules with therapeutic potential.
Biotechnological Synthesis: A major focus is on the metabolic engineering of bacteria, such as Escherichia coli, to create highly efficient microbial cell factories for L-arginine production. nih.govnih.gov One novel approach circumvents the complex native regulation of the arginine biosynthesis pathway. This strategy involves deleting the argA gene, which disables the endogenous production of the precursor N-acetylglutamate, and then directly feeding this precursor to the engineered strain. nih.govresearchgate.net By further deleting genes involved in L-arginine degradation and feedback regulation, researchers have achieved a near-total conversion of N-acetylglutamate to L-arginine. nih.govresearchgate.net Other strategies involve inserting heterologous genes, such as argJ from Corynebacterium glutamicum, to bypass feedback inhibition and enhance the metabolic flux towards L-arginine, achieving titers as high as 70.1 g/L in bioreactors. nih.gov
Chemical Synthesis and Modification: Chemical synthesis is employed to create novel L-arginine derivatives with specific biological activities. These modifications can alter the compound's function, turning it into an inhibitor or a modulator of specific enzymes. For example, chemists have designed and synthesized L-arginine derivatives that act as inhibitors of aminopeptidase (B13392206) N (APN)/CD13, an enzyme implicated in cancer, demonstrating the potential for developing new anticancer agents. nih.gov Other synthetic efforts have produced Schiff base derivatives of L-arginine, which have shown enhanced antioxidant activity compared to the parent molecule. farmaciajournal.com The synthesis of these modified compounds often involves multi-step processes starting from protected forms of L-arginine or its precursors, allowing for precise chemical alterations to the core structure. nih.govfarmaciajournal.comresearchgate.netacs.orgresearchgate.net
Exploration of Undiscovered Metabolic Roles and Intermediates
While L-arginine is well-known as a precursor for nitric oxide (NO) and urea (B33335), ongoing research continues to uncover new metabolic roles and explore the significance of its various intermediates. nih.govnih.gov L-arginine metabolism is a central hub that influences a wide array of physiological processes, from energy regulation to host-microbe interactions. nih.govnih.gov
Energy Metabolism: A significant emerging role for L-arginine is in the regulation of cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK). nih.gov AMPK is a master regulator of metabolism that, when activated, promotes energy-producing pathways like the oxidation of glucose and fatty acids. nih.gov Studies have shown that L-arginine can increase the phosphorylation and activity of AMPK in hepatocytes, skeletal muscle cells, and adipocytes. nih.gov This activation appears to occur through both NO-dependent and NO-independent mechanisms. nih.gov Furthermore, research suggests that L-arginine can protect AMPK from glycation, a form of cellular damage, thereby preserving its function. nih.gov This connection to AMPK signaling positions L-arginine as a key modulator of systemic energy balance and may have implications for metabolic disorders. mdpi.commdpi.com
Host-Microbe Interactions: The gut microbiome represents another frontier for L-arginine research. L-arginine is a critical metabolite for both the host and the vast community of microbes in the intestine. nih.govnih.gov Gut microbes utilize L-arginine as a source of carbon, nitrogen, and energy through various catabolic pathways, such as the arginine deiminase (ADI) pathway. nih.gov Host and microbial metabolic pathways are deeply intertwined; L-arginine availability can influence the composition of the gut microbiota, while microbial metabolism of L-arginine can, in turn, affect host immune function and intestinal health. nih.govnih.govresearchgate.net Disruptions in this mutualistic relationship are associated with inflammatory and infectious diseases. nih.gov
Metabolic Intermediates: The degradation of L-arginine produces a variety of biologically important molecules. nih.gov The primary metabolic pathways are initiated by enzymes like nitric oxide synthase (NOS) and arginase. nih.govbenthamopenarchives.com
Nitric Oxide Synthase (NOS) Pathway: Produces nitric oxide (NO) and L-citrulline. An important intermediate in this process is Nω-hydroxy-L-arginine (NOHA), which is also a potent inhibitor of the arginase enzyme. nih.gov
Arginase Pathway: Hydrolyzes L-arginine to L-ornithine and urea. benthamopenarchives.com L-ornithine is a crucial precursor for the synthesis of polyamines (e.g., putrescine, spermidine), which are essential for cell proliferation, and for the synthesis of proline and glutamate (B1630785). nih.govnih.gov
The balance between the NOS and arginase pathways is critical, as they compete for the same substrate (L-arginine). benthamopenarchives.com The discovery of intermediates like NOHA highlights the intricate regulatory mechanisms that control the metabolic fate of L-arginine. nih.gov
Table 3: Key Metabolic Products and Intermediates of L-Arginine
| Precursor | Pathway | Key Enzyme(s) | Intermediates / Products | Primary Function(s) |
| L-Arginine | Nitric Oxide Synthesis | Nitric Oxide Synthase (NOS) | Nω-hydroxy-L-arginine (NOHA), Nitric Oxide (NO), L-Citrulline | Vasodilation, neurotransmission, immune response. youtube.com |
| L-Arginine | Urea Cycle / Arginase | Arginase | L-Ornithine, Urea | Ammonia (B1221849) detoxification, precursor for other molecules. benthamopenarchives.com |
| L-Ornithine | Polyamine Synthesis | Ornithine Decarboxylase | Putrescine, Spermidine (B129725), Spermine (B22157) | Cell growth, proliferation, and differentiation. nih.gov |
| L-Ornithine | Proline/Glutamate Synthesis | Ornithine Aminotransferase | Glutamate-semialdehyde, Proline, Glutamate | Protein synthesis, neurotransmission. nih.gov |
| L-Arginine | Creatine (B1669601) Synthesis | Arginine:glycine (B1666218) amidinotransferase | Guanidinoacetate | Energy storage in muscle (as creatine phosphate). nih.gov |
| L-Arginine | Agmatine (B1664431) Synthesis | Arginine Decarboxylase | Agmatine | Neurotransmitter/neuromodulator functions. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary analytical methods for characterizing L-Arginine monohydrate purity and structural integrity in synthetic chemistry research?
- Methodology : Use high-performance liquid chromatography (HPLC) to assess purity (>98% is standard for research-grade material) and X-ray diffraction (XRD) to confirm crystalline structure. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can validate molecular conformation, particularly the guanidinium group’s resonance . For hygroscopicity evaluation, thermogravimetric analysis (TGA) quantifies water content (~8-10% for monohydrate forms) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Guidelines : Store in airtight containers at 2–8°C to prevent deliquescence. Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as limited toxicity data suggest potential irritation (H313/H333 warnings) . Waste must be segregated and disposed via certified biohazard services to comply with NIH guidelines .
Q. How should researchers formulate hypothesis-driven research questions for studying this compound’s biochemical effects?
- Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) model. Example: Does this compound supplementation (Intervention) improve endothelial function (Outcome) in hypercholesterolemic rats (Population) compared to placebo (Comparison)? Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine scope .
Advanced Research Questions
Q. What advanced computational methods are employed to model this compound’s nonlinear optical (NLO) properties?
- Approach : Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and calculate hyperpolarizability (β) to predict NLO efficiency. Frontier molecular orbital (FMO) analysis identifies electron donor-acceptor interactions between guanidinium and phosphate groups, as demonstrated in L-arginine phosphate monohydrate (LAP) crystals . Validate with polarized Raman spectroscopy to correlate theoretical and experimental vibrational modes .
Q. How should researchers design dose-response experiments to evaluate this compound’s effects in animal models?
- Experimental Design : Use a randomized block design with ≥6 replicates per group. For swine studies, supplement basal diets with 0.5–2.0% this compound and analyze outcomes (e.g., milk protein content, piglet growth) via ANOVA with Tukey’s post-hoc test. Ensure normality with Shapiro-Wilk tests (α=0.05) and derive optimal doses via regression analysis .
Q. How can contradictions in this compound’s effects on vascular reactivity be resolved methodologically?
- Data Reconciliation : Conduct systematic reviews to identify confounding variables (e.g., dosage, animal strain, purity). For in vitro vascular studies, standardize pre-contraction agents (e.g., phenylephrine) and measure nitric oxide (NO) release via chemiluminescence. Address batch variability by cross-validating results with independent assays (e.g., LC-MS for arginine bioavailability) .
Methodological Considerations for Publication
Q. What documentation is essential for reproducibility in this compound studies?
- Requirements : Report synthesis protocols (e.g., recrystallization solvents), purity certificates, and spectral data (NMR, IR) in supplementary materials. For novel derivatives (e.g., L-arginine para-nitrobenzoate), include elemental analysis (C, H, N) and single-crystal XRD parameters .
Q. How to address gaps in toxicity data for this compound in regulatory submissions?
- Strategy : Conduct acute toxicity trials (OECD 423) using Sprague-Dawley rats (2000 mg/kg oral dose). Monitor behavioral, pulmonary, and metabolic endpoints for 14 days. If no mortality occurs, classify as Category 5 (low toxicity) per GHS .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₄N₄O₂·H₂O | |
| Melting Point | 218–220°C (decomposes) | |
| Water Solubility (25°C) | ~150 g/L | |
| Hygroscopicity | TGA mass loss: 8.2% at 100°C |
Table 2 : Common Experimental Models for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
